Tos-PEG4-CH2CO2H
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8S/c1-13-2-4-14(5-3-13)24(18,19)23-11-10-21-7-6-20-8-9-22-12-15(16)17/h2-5H,6-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJNGOUZPSTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Structure and Application of Tos-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Tos-PEG4-CH2CO2H. It details its core structure, physicochemical properties, and its application in bioconjugation, with a focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs).
Core Structure and Functional Components
This compound is a versatile crosslinker comprised of three key chemical moieties. Its structure allows for a controlled, sequential conjugation of different molecules.[1]
-
Tosyl (Tos) Group : A p-toluenesulfonyl group that serves as an excellent leaving group for nucleophilic substitution reactions.[2][3] This functional end readily reacts with nucleophiles such as thiols, amines, and hydroxyl groups.[3]
-
PEG4 Spacer : A tetraethylene glycol spacer. This hydrophilic chain increases the overall water solubility of the molecule and the resulting conjugate.[2][4][5] Furthermore, the PEG spacer provides flexibility and reduces steric hindrance during conjugation, while also helping to minimize non-specific binding and potentially reducing the immunogenicity of the conjugated biomolecule.[1]
-
Carboxylic Acid (-CH2CO2H) : A terminal carboxymethyl group. This functional end can be activated to react specifically with primary amines (e.g., on the N-terminus of a protein or the side chain of a lysine residue) to form a highly stable amide bond.[1][2][5]
This heterobifunctional design is instrumental in complex bioconjugation strategies, including PEGylation and the synthesis of ADCs and PROTACs (Proteolysis Targeting Chimeras).[1][6]
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 1581248-63-6 | [2][7] |
| Molecular Formula | C15H22O8S | [2][5] |
| Molecular Weight (MW) | 362.4 g/mol | [2][5] |
| Purity | Typically ≥98% | [2][3] |
| Solubility | Soluble in DCM; PEG spacer enhances aqueous solubility | [2] |
| Storage Conditions | -20°C, sealed in a dry environment | [2][7] |
Experimental Protocol: Conjugation to a Primary Amine
This protocol details a standard two-step procedure for conjugating the carboxylic acid moiety of this compound to a primary amine-containing biomolecule (e.g., an antibody, protein, or peptide) using carbodiimide chemistry.
Materials and Buffers
-
This compound
-
Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)
-
Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[3][8]
-
Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5.[7][8]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer : 1 M Tris or Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification equipment (e.g., size-exclusion chromatography columns)
Step 1: Activation of this compound
This step converts the terminal carboxylic acid into a more stable, amine-reactive NHS ester.[9]
-
Preparation : Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately prior to the reaction.
-
Reaction Setup : Dissolve this compound in Activation Buffer.
-
Activation : Add EDC and NHS (or Sulfo-NHS) to the linker solution. A 1.5 to 5-fold molar excess of EDC and NHS over the linker is a common starting point.[3][7]
-
Incubation : Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[7][9] The activated Tos-PEG4-NHS ester should be used immediately.
Step 2: Conjugation to Amine-Containing Biomolecule
-
Biomolecule Preparation : Ensure the target biomolecule is in the Coupling Buffer. The buffer must be free of extraneous primary amines (e.g., Tris).
-
Conjugation Reaction : Immediately add the activated Tos-PEG4-NHS ester solution from Step 1 to the biomolecule solution. A 10 to 20-fold molar excess of the activated linker to the biomolecule is a typical starting ratio, though this should be optimized for the specific application.[2][7]
-
Incubation : Let the reaction proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[2][7]
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes to hydrolyze any unreacted NHS esters.[3]
-
Purification : Remove unreacted linker and byproducts to purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
Application in Antibody-Drug Conjugate (ADC) Development
In the context of ADCs, a linker like this compound is used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The resulting ADC is designed to selectively deliver the payload to cancer cells.[10]
General Mechanism of Action
-
Targeting : The mAb component of the ADC binds specifically to a tumor-associated antigen on the surface of a cancer cell.[1][10]
-
Internalization : The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[4][11]
-
Trafficking & Payload Release : The complex is trafficked through endosomes to lysosomes. Inside the acidic environment of the lysosome, the ADC is degraded, releasing the cytotoxic payload.[1][11]
-
Induction of Cell Death : The freed payload diffuses into the cytoplasm and/or nucleus, where it engages its intracellular target (e.g., microtubules or DNA), ultimately inducing apoptosis and cell death.[10][11]
-
Bystander Effect : If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.[1][12]
References
- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Chemical Properties of Tos-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-CH2CO2H is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a tosyl group at one terminus and a carboxylic acid at the other, bridged by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for the sequential and chemoselective conjugation of different molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, with a focus on quantitative data and practical methodologies.
Core Chemical Properties
This compound is a versatile molecule designed for covalent linkage strategies. The key to its utility lies in the orthogonal reactivity of its terminal functional groups. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds. The PEG4 spacer enhances aqueous solubility and provides a flexible bridge between conjugated moieties.[1][2]
General Properties
| Property | Value | Source |
| CAS Number | 1581248-63-6 | [3] |
| Molecular Formula | C15H22O8S | [3] |
| Molecular Weight | 362.40 g/mol | [4] |
| Purity | Typically ≥95% | [3][5] |
| Appearance | White to off-white solid | Generic observation |
| Storage | Sealed in a dry environment at 2-8°C for short-term storage, -20°C for long-term storage. | [5] |
Reactivity and Functional Groups
-
Tosyl Group (-OTs): This group is a highly efficient leaving group in nucleophilic substitution (SN2) reactions. It readily reacts with nucleophiles such as primary amines (e.g., N-terminus of proteins, lysine side chains) and thiols (e.g., cysteine side chains).[1][2][6]
-
Carboxylic Acid (-COOH): The terminal carboxylic acid can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This forms a semi-stable NHS ester that efficiently reacts with primary amines to form a stable amide bond.[1][2]
-
PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that increases the solubility of the linker and the resulting conjugate in aqueous media.[1][2] This property is crucial for biological applications as it can reduce aggregation and minimize non-specific binding.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Amine Conjugation via Activated Carboxylic Acid
This protocol details the reaction of the carboxylic acid terminus of this compound with a primary amine-containing molecule.
A. Activation of the Carboxylic Acid:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[1][7]
-
-
Activation Reaction:
-
In a reaction tube, combine the desired amount of the this compound stock solution with the activation buffer.
-
Add EDC and NHS to the solution. A common starting molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).[1] Some protocols suggest a 1.5-fold molar excess of EDC and NHS over the linker.[2]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[1][2]
-
B. Conjugation to the Primary Amine:
-
Protein/Molecule Preparation:
-
Conjugation Reaction:
-
Immediately add the freshly prepared activated Tos-PEG4-NHS ester solution to the solution of the amine-containing molecule.
-
A 10- to 20-fold molar excess of the linker to the amine-containing molecule is a common starting point, though this should be optimized for the desired degree of labeling.[1][2]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1][2]
-
-
Quenching the Reaction:
-
Purification:
Thiol Conjugation via Tosyl Group Displacement
This protocol outlines the reaction of the tosyl group with a sulfhydryl group.
-
Preparation of the Thiolated Molecule:
-
If the thiol group is part of a disulfide bond (e.g., in a protein), it may require reduction. This can be achieved using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Remove the excess reducing agent using a desalting column equilibrated with a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).[2]
-
-
Conjugation Reaction:
-
Dissolve the molecule containing the tosyl group (e.g., the product from the amine conjugation protocol) in the reaction buffer.
-
Add the thiol-containing molecule to the solution. A 1.5 to 5-fold molar excess of the thiol-containing molecule is recommended.[2]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2] The reaction progress can be monitored by HPLC or mass spectrometry.[1]
-
-
Purification:
Quantitative Data Summary
The following table summarizes key quantitative parameters for reactions involving this compound, compiled from various protocols.
| Parameter | Value | Reaction | Source |
| EDC/NHS Molar Excess | 1.2 to 1.5-fold over linker | Carboxylic Acid Activation | [1][2] |
| Linker Molar Excess | 10 to 20-fold over amine-containing molecule | Amine Conjugation | [1][2] |
| Thiol Molar Excess | 1.5 to 5-fold over tosylated molecule | Thiol Conjugation | [2] |
| Activation Time | 15-30 minutes | Carboxylic Acid Activation | [1][2] |
| Amine Conjugation Time | 1-2 hours at RT or overnight at 4°C | Amine Conjugation | [1][2] |
| Thiol Conjugation Time | 2-4 hours at RT or overnight at 4°C | Thiol Conjugation | [2] |
| Activation pH | 4.5 - 7.2 | Carboxylic Acid Activation | [7] |
| Amine Conjugation pH | 7.2 - 8.5 | Amine Conjugation | [1][7] |
| Thiol Conjugation pH | 6.5 - 7.5 | Thiol Conjugation | [9] |
| Typical Purification Yield | 50 - 80% (highly dependent on the protein and purification method) | General Conjugation | [2] |
| Degree of PEGylation | 1 - 5 PEG chains per protein (can be controlled by adjusting linker molar excess) | Amine Conjugation | [2] |
Mandatory Visualizations
Experimental Workflow for Two-Step Bioconjugation
Caption: A typical experimental workflow for two-step bioconjugation using this compound.
Application in Antibody-Drug Conjugate (ADC) Development
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a linker like this compound.
Role in PROTAC-Mediated Protein Degradation
Caption: The role of a linker, such as one derived from this compound, in PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. qiyuebio.com [qiyuebio.com]
- 4. PEG Tosylate | BroadPharm [broadpharm.com]
- 5. Tos-PEG4-CH2CO2H_1581248-63-6_新研博美 [xinyanbm.com]
- 6. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Reactivity of Tosyl Groups in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and reactivity of the tosyl (tosylate) group in polyethylene glycol (PEG) linkers. It is designed to be a valuable resource for professionals in bioconjugation, drug delivery, and materials science. This document delves into the chemical principles of tosyl activation, its application in nucleophilic substitution reactions, and provides detailed experimental protocols for the synthesis and conjugation of tosyl-activated PEG.
Core Concepts: The Chemistry of Tosyl-Activated PEG
The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), is a derivative of p-toluenesulfonic acid. When attached to the terminal hydroxyl group of a PEG chain, it forms a tosylate ester (PEG-OTs). This modification is a cornerstone of bioconjugation chemistry because it transforms the poorly reactive hydroxyl group into an excellent leaving group.[1][2][3] The high reactivity of tosyl-activated PEG stems from the resonance stabilization of the tosylate anion, which delocalizes the negative charge over the sulfonyl group and the aromatic ring.[4]
This activation of the PEG terminus enables efficient nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, and alcohols, leading to the formation of stable covalent bonds.[3][4] This versatility makes tosyl-activated PEG a fundamental tool for conjugating PEG to proteins, peptides, small molecules, and nanoparticles to enhance their pharmacokinetic and pharmacodynamic properties.[5][6][7]
The reaction between a tosyl-activated PEG and a nucleophile, such as a primary amine, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][8] In this reaction, the nucleophile attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate anion and the formation of a new covalent bond.[4]
Key Factors Influencing Reactivity:
-
Nucleophile Strength: Stronger nucleophiles react more readily with PEG-OTs. For instance, thiols (in their thiolate form) are generally more potent nucleophiles than amines at neutral pH.[4]
-
pH of the Reaction Medium: The pH is a critical parameter, especially for reactions with amines and thiols. For amine conjugation, a pH range of 8.0 to 9.5 is often optimal to ensure a significant portion of the amine groups are deprotonated and thus nucleophilic.[3][5] For thiols, a pH range of 7.0-8.5 is typically used to favor the formation of the more nucleophilic thiolate anion.[5]
-
Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for these reactions.[4]
-
Steric Hindrance: Steric hindrance around the nucleophilic group on the target molecule can impede the reaction and affect its efficiency.[4]
Quantitative Data Presentation
While extensive research has been conducted on the applications of tosyl-activated PEGs, specific, comparative kinetic data for the reaction of tosyl-PEG with various nucleophiles is not extensively tabulated in the literature.[2][4] The following tables summarize the available quantitative and qualitative data to provide a basis for experimental design.
Table 1: Comparative Leaving Group Ability of Common Sulfonate Esters
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | Very High |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | High |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | Moderate |
This table provides a qualitative comparison of common sulfonate esters. The leaving group ability is inversely correlated with the pKa of the conjugate acid.
Table 2: Reactivity of Tosyl-PEG with Common Nucleophiles
| Nucleophile | Target Amino Acid | Typical pH Range | Relative Reaction Rate | Typical Conjugation Yield |
| Primary Amine | Lysine | 8.0 - 9.5 | Moderate | 60 - 90% |
| Thiol | Cysteine | 7.0 - 8.5 | High | >90% |
| Hydroxyl | Serine, Threonine | > 9.5 | Low | Variable |
The reaction rates and yields are dependent on specific reaction conditions, including temperature, solvent, and the steric accessibility of the nucleophilic group.[5][9]
Table 3: Stability of Tosylate Esters under Various Conditions
| Condition | Stability of Tosylate Esters | Notes |
| Acidic (e.g., TFA) | Generally stable | Prolonged exposure to strong, hot acids can lead to cleavage. |
| Basic (e.g., NaOH) | Susceptible to hydrolysis | The rate of hydrolysis is pH-dependent and increases at elevated temperatures. |
| Nucleophiles (e.g., Amines, Thiols) | Reactive | Leads to nucleophilic substitution, which is the basis for their use in bioconjugation. |
| Reducing Agents (e.g., NaBH₄) | Generally stable | Allows for selective reductions in the presence of a tosylate group. |
[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of monotosylated PEG and its subsequent conjugation to a model protein.
Protocol 1: Synthesis of Monotosylated PEG (mPEG-OTs)
This protocol describes a general method for the monotosylation of a PEG diol.
Materials:
-
Poly(ethylene glycol) diol (PEG-diol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Silver(I) oxide (Ag₂O) (optional, for selective monotosylation)
-
Potassium iodide (KI) (optional, catalyst)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (cold)
Procedure:
-
Drying of PEG: Dry the PEG-diol under vacuum at 40-50°C overnight to remove any residual water.
-
Reaction Setup: Dissolve the dried PEG-diol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Selective Monotosylation (Optional but Recommended): To achieve a higher yield of the monotosylated product, add Ag₂O (1.5 equivalents) and a catalytic amount of KI (0.2 equivalents) to the solution.[4]
-
Addition of Base: Cool the solution in an ice bath (0°C) and add anhydrous pyridine or TEA (1.5-2 equivalents per hydroxyl group).
-
Addition of TsCl: Dissolve TsCl (1.0-1.2 equivalents for monotosylation) in a small amount of anhydrous DCM and add it dropwise to the PEG solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: Wash the reaction mixture with cold, dilute HCl to remove the base, followed by a saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.
-
Purification: Precipitate the product by adding the concentrated solution to cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.
-
Characterization: Confirm the structure and purity of the mPEG-OTs using ¹H NMR and HPLC.
Protocol 2: Conjugation of Tosyl-Activated PEG to a Model Protein (e.g., Lysozyme)
This protocol provides a general procedure for the conjugation of mPEG-OTs to the lysine residues of a protein.
Materials:
-
Monotosylated PEG (mPEG-OTs)
-
Lysozyme (or other model protein)
-
Borate buffer (0.1 M, pH 9.0)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
SDS-PAGE reagents and equipment
-
HPLC system
Procedure:
-
Protein Solution: Dissolve the lysozyme in the borate buffer to a final concentration of 5 mg/mL.
-
PEG Solution: Dissolve mPEG-OTs in the same borate buffer.
-
Conjugation Reaction: Add the mPEG-OTs solution to the lysozyme solution at a desired molar excess (e.g., 10-fold molar excess of PEG to protein).
-
Incubation: Gently stir the reaction mixture at room temperature for 24 hours.
-
Purification: Stop the reaction and remove unreacted PEG and byproducts by dialysis against PBS at 4°C for 48 hours with several buffer changes.
-
Characterization:
-
SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will appear as a broader band at a higher molecular weight compared to the unmodified protein.[2]
-
HPLC Analysis: Use size-exclusion or reversed-phase HPLC to assess the purity and determine the degree of PEGylation.
-
Mandatory Visualization
Reaction Mechanism and Workflows
Application in PROTACs
Tosyl-activated PEG linkers are instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][9][10] The PEG linker connects the target protein binder and the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tosyl PEG, mPEG-Tosylate [nanocs.net]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism and Application of Tos-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of success. Among the diverse arsenal of available tools, Tos-PEG4-CH2CO2H has emerged as a versatile and powerful heterobifunctional linker. This technical guide provides an in-depth exploration of its core mechanism of action, detailed experimental protocols for its application, and a clear visualization of the chemical processes involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this linker for the creation of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Principles of this compound Functionality
This compound is a chemical entity featuring two distinct reactive termini separated by a hydrophilic four-unit polyethylene glycol (PEG) spacer.[1] This unique architecture underpins its utility in the sequential and controlled conjugation of two different molecules.[1] The two key functional groups are:
-
A p-toluenesulfonyl (tosyl) group (Tos): This group is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic substitution reactions. This end of the linker readily reacts with nucleophiles such as primary amines (found at the N-terminus of proteins or on lysine side chains) and thiols (from cysteine residues).[2][3]
-
A carboxylic acid group (-COOH): This terminus can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, through carbodiimide chemistry. This activated ester then efficiently reacts with primary amine groups on a target molecule to create a stable amide bond.[2][4]
The tetraethylene glycol (PEG4) spacer imparts several beneficial properties to the linker and the resulting conjugate. It enhances hydrophilicity and flexibility, which can improve the solubility and stability of the final product, reduce aggregation, and minimize non-specific binding.[1][5] In therapeutic applications, PEGylation can also reduce immunogenicity and prolong the circulation half-life of the conjugated molecule.[1][2]
Mechanism of Action: A Two-Pronged Approach to Conjugation
The heterobifunctional nature of this compound allows for a controlled, two-step conjugation strategy.[2] Researchers can selectively target different functional groups on their molecules of interest by carefully controlling the reaction conditions.
Amine Acylation via the Carboxylic Acid Group
The carboxylic acid can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester that is highly reactive towards primary amines at a physiological to slightly basic pH (7.2-8.5), resulting in a stable amide bond.[1]
Nucleophilic Substitution of the Tosyl Group
The tosyl group is an excellent leaving group for SN2 reactions.[3][6] It can be displaced by nucleophiles such as amines, thiols, or hydroxyls.[4][5] This reaction is typically carried out under conditions that favor the nucleophilicity of the attacking group, for instance, a pH > 8 for primary amines to ensure they are deprotonated.[2]
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the therapeutic agent to cancer cells. The specific signaling pathway affected will be determined by the nature of the cytotoxic payload. For example, a microtubule inhibitor will disrupt cell cycle signaling, while a DNA-damaging agent will activate DNA damage response pathways.[1]
-
PROTACs: In the design of PROTACs, this compound serves as the crucial linker connecting a target protein binder to an E3 ligase ligand.[7] The linker's flexibility and hydrophilicity are critical for facilitating the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system.[6]
Quantitative Data for Experimental Design
The following tables summarize typical reaction parameters and quantitative data for bioconjugation reactions involving this compound. These values should serve as a starting point for experimental design and optimization.
Table 1: Reaction Parameters for Carboxylic Acid Activation and Amine Coupling
| Parameter | Recommended Range/Value | Reference(s) |
| Carboxylic Acid Activation (EDC/NHS) | ||
| Molar Ratio (PEG-acid:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | [2] |
| Activation Time | 15 - 30 minutes at room temperature | [2] |
| pH for Activation | 4.5 - 6.0 | [2][8] |
| Amine Coupling (to activated NHS ester) | ||
| Molar Ratio (Activated PEG:Protein) | 5:1 to 20:1 | [2] |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | [2] |
| pH for Coupling | 7.2 - 8.0 | [2][8] |
| Quenching Reagent | 50-100 mM Tris, Glycine, or Hydroxylamine | [1] |
Table 2: Reaction Parameters for Tosyl Group Displacement
| Parameter | Recommended Range/Value | Reference(s) |
| Reaction with Primary Amines | ||
| pH | > 8.0 | [2] |
| Temperature | Room Temperature to 50°C | [1] |
| Reaction Time | Several hours to overnight | [1] |
| Reaction with Thiols | ||
| pH | 7.0 - 8.0 | [2] |
| Molar Excess of Thiol | 1.5 to 5-fold | [2] |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Activation of the Carboxylic Acid Group of this compound
This protocol describes the activation of the carboxylic acid moiety to an amine-reactive NHS ester.[2]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
In a reaction tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add the EDC stock solution to achieve a final molar ratio of 1.5-fold excess over this compound.
-
Immediately add the NHS stock solution to achieve a final molar ratio of 1.5-fold excess over this compound.
-
Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes. The activated Tos-PEG4-NHS ester should be used immediately.[2]
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol details the reaction of the activated Tos-PEG4-NHS ester with primary amines on a protein.[2]
Materials:
-
Activated Tos-PEG4-NHS ester (from Protocol 1)
-
Protein of interest
-
Conjugation Buffer (e.g., PBS, pH 7.4; must be free of primary amines)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column)
Procedure:
-
Dissolve or buffer exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add the freshly prepared activated Tos-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[2]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
Purify the conjugate by removing excess, unreacted linker and quenching reagents using a desalting column or dialysis.
Protocol 3: Synthesis of a PROTAC using this compound (Two-Step)
This protocol describes a two-step synthesis where the tosyl group is first reacted with an amine-containing warhead, followed by coupling of the carboxylic acid with an amine-containing E3 ligase ligand.[5]
Step 1: Reaction of Tosyl Group with Amine-Containing Warhead Materials:
-
Amine-containing warhead
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine-containing warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.[5]
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate product by preparative HPLC.
Step 2: Amide Coupling with E3 Ligase Ligand Materials:
-
Intermediate product from Step 1
-
Amine-containing E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Dissolve the intermediate product (1.0 eq), the amine-containing E3 ligase ligand (1.2 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for two-step bioconjugation using this compound.
Caption: Reaction mechanisms of this compound with nucleophiles.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with precision and control.[1][2] Their unique architecture, featuring two distinct reactive moieties, facilitates a sequential and controlled conjugation process.[1][2] This in-depth guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their diverse applications, and detailed experimental protocols to empower researchers in their scientific endeavors.
Core Concepts of Heterobifunctional Crosslinkers
Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers have two different reactive ends.[2][3] This fundamental difference allows for a two-step conjugation strategy that significantly minimizes undesirable side reactions such as self-conjugation and polymerization.[2][4] The general structure of a heterobifunctional crosslinker comprises three key components: two distinct reactive groups and a spacer arm that connects them. The choice of reactive groups dictates the target functional groups on the biomolecules, while the length and composition of the spacer arm can be tailored for specific applications, influencing factors like steric hindrance and solubility.[2][4]
The sequential nature of the conjugation process is a primary advantage of using heterobifunctional crosslinkers.[1][2] One reactive end of the crosslinker is first reacted with one biomolecule. After this initial reaction, any excess, unreacted crosslinker can be removed before the second biomolecule is introduced to react with the second reactive group.[4][5] This level of control is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is often desired.[1][3]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. This versatility allows for precise experimental design tailored to the specific biomolecules and interactions under investigation.[2][6]
Common Classes of Heterobifunctional Crosslinkers:
-
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely utilized classes.[4] One end of the crosslinker, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines found on lysine residues and the N-terminus of proteins.[5][7] The other end, commonly a maleimide group, specifically targets sulfhydryl (thiol) groups on cysteine residues.[4][5]
-
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These crosslinkers are useful for conjugating glycoproteins or other molecules with accessible aldehyde or ketone groups to sulfhydryl-containing partners.[2]
-
Sulfhydryl-Reactive and Photoreactive Crosslinkers: This class of reagents features a sulfhydryl-reactive group on one end and a photoreactive group on the other. This allows for specific attachment to a sulfhydryl-containing molecule, followed by light-activated, non-selective crosslinking to a nearby interacting partner.[2]
-
Amine-Reactive and Photoreactive Crosslinkers: Similar to the sulfhydryl-reactive and photoreactive class, these crosslinkers enable the initial attachment to an amine-containing molecule, followed by photo-induced crosslinking to an interacting molecule.[6]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate heterobifunctional crosslinker is critical for the success of a bioconjugation experiment. Key parameters to consider include the spacer arm length, water solubility, and whether a cleavable linkage is required.[2][7]
| Crosslinker | Reactive Group A | Reactive Group B | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| SMCC | NHS Ester | Maleimide | 11.6 | No | No |
| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 11.6 | Yes | No |
| SADP | NHS Ester | Phenylazide | 11.9 | No | Yes (Photocleavable) |
| DBCO-PEG4-NHS Ester | NHS Ester | DBCO | 17.6 | Yes | No |
| ASIB | Iodoacetamide | Phenylazide | 14.5 | No | Yes (Photocleavable) |
| MPBH | Hydrazide | Maleimide | 13.5 | No | No |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers. It is important to note that these protocols may require optimization for specific applications.
Two-Step Protein-Protein Conjugation using an NHS-Maleimide Crosslinker
This protocol describes the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B) using a crosslinker like SMCC or its water-soluble analog, Sulfo-SMCC.[4][8]
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing free sulfhydryls)
-
NHS-Maleimide Crosslinker (e.g., SMCC, Sulfo-SMCC)
-
Amine-free Reaction Buffer (e.g., PBS, pH 7.2-8.5)
-
Sulfhydryl-free Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Anhydrous DMSO or DMF (for non-water-soluble crosslinkers)
-
Desalting Column
-
Quenching Reagent (e.g., free thiols like cysteine or β-mercaptoethanol)
Procedure:
-
Preparation of Protein A: Dissolve Protein A in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[5]
-
Crosslinker Preparation: Dissolve the Maleimide-NHS Ester crosslinker in anhydrous DMSO or DMF immediately before use.[5] For water-soluble crosslinkers like Sulfo-SMCC, dissolve directly in the reaction buffer.
-
Activation of Protein A: Add a 10- to 50-fold molar excess of the crosslinker to the Protein A solution.[5] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[4][8]
-
Removal of Excess Crosslinker: Immediately following incubation, remove the unreacted crosslinker using a desalting column equilibrated with the sulfhydryl-free reaction buffer.[4][5] This step is crucial to prevent unwanted side reactions.
-
Preparation of Protein B: Ensure that Protein B has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[5]
-
Conjugation to Protein B: Combine the maleimide-activated Protein A with Protein B in the desired molar ratio.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5][8]
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent.[5][8]
-
Purification: Purify the final conjugate using methods such as size-exclusion chromatography to remove any remaining unreacted components.[8]
Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Linker
This protocol outlines the general steps for synthesizing an ADC using a heterobifunctional linker, a common application in drug development.[1]
Materials:
-
Monoclonal Antibody (mAb)
-
Thiol-containing Cytotoxic Drug
-
Heterobifunctional Linker (e.g., SMCC)
-
Reaction Buffers
-
Desalting Column or Tangential Flow Filtration (TFF) system
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Purification System (e.g., SEC, HIC)
Procedure:
-
Antibody Modification:
-
Prepare the antibody in an amine-free buffer.
-
Add the heterobifunctional linker to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR).
-
Incubate for 1-2 hours at room temperature.[1]
-
-
Purification of Activated Antibody: Remove the excess linker using a desalting column or TFF, exchanging the buffer to one suitable for the subsequent thiol reaction.[1]
-
Drug Conjugation:
-
Add the thiol-containing drug to the activated antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching: Add a quenching reagent to react with any unreacted maleimide groups on the antibody-linker.[1]
-
Purification of the ADC: Purify the ADC to remove unconjugated drug, linker, and other impurities. Common methods include Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).[1]
-
Characterization: Characterize the purified ADC to determine the DAR, concentration, and purity.[1]
Visualizing Workflows and Signaling Pathways
Diagrams are essential for understanding the complex relationships in experimental workflows and signaling pathways. Heterobifunctional crosslinkers are valuable tools for studying protein-protein interactions within these pathways.[5]
Caption: General workflow for a two-step conjugation using a heterobifunctional crosslinker.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Crosslinkers Selection Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Aqueous Solubility of Tos-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tos-PEG4-CH2CO2H in aqueous buffers. This compound is a heterobifunctional linker commonly employed in bioconjugation and drug delivery, making a thorough understanding of its solubility paramount for successful application. This document outlines the key factors influencing its solubility, presents available data, provides detailed experimental protocols for solubility determination, and illustrates the interplay of these factors.
Factors Influencing the Solubility of this compound
The aqueous solubility of this compound is a multifactorial property governed by its chemical structure and the surrounding environment. The key determinants include:
-
pH of the Aqueous Buffer: The terminal carboxylic acid group is the most significant contributor to the pH-dependent solubility of this compound. The pKa of this carboxylic acid is estimated to be around 4.5.[1] At pH values below its pKa, the carboxyl group is protonated (-COOH), rendering it less polar and significantly reducing its water solubility. Conversely, in buffers with a pH above the pKa (e.g., pH 7.0-8.5), the carboxylic acid exists in its deprotonated, more soluble carboxylate form (-COO⁻).[1]
-
The Polyethylene Glycol (PEG) Spacer: The presence of the four-unit polyethylene glycol (PEG) chain imparts hydrophilicity to the molecule.[1] The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, which generally enhances solubility in aqueous solutions.
-
The Tosyl Group: The tosyl (tosylate) group is a large, moderately hydrophobic functional group. While it is an excellent leaving group for nucleophilic substitution reactions, its presence can slightly reduce the overall aqueous solubility of the molecule.
-
Ionic Strength of the Buffer: High concentrations of salts in the buffer can lead to a phenomenon known as "salting out," which can decrease the solubility of this compound. This effect is caused by the competition for water molecules between the salt ions and the PEGylated compound.
-
Temperature: For many PEGylated compounds, solubility in aqueous solutions tends to increase with temperature. However, this relationship should be determined empirically for specific applications.
-
Concentration: Like any compound, this compound has a saturation limit in a given solvent. Attempting to dissolve it at a concentration exceeding this limit will result in a suspension or precipitation.
Data Presentation: Solubility of this compound
| Solvent/Buffer System | pH | Qualitative Solubility | Notes |
| Deionized Water | < 4.5 | Low | The carboxylic acid is protonated, reducing solubility. |
| Deionized Water | > 7.0 | Soluble | The carboxylic acid is deprotonated to the more soluble carboxylate form.[1] |
| Phosphate-Buffered Saline (PBS) | 7.4 | Soluble | A common and suitable buffer for dissolving this compound.[1] |
| MES Buffer | 4.5 - 6.0 | Moderately Soluble | Often used for EDC/NHS activation of the carboxylic acid; solubility may be limited.[2] |
| High Salt Buffers (>1M NaCl) | Neutral | Potentially Reduced | High ionic strength may lead to "salting out" and decreased solubility. |
Experimental Protocols for Determining Aqueous Solubility
A precise determination of the solubility of this compound is crucial for its effective use. The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in a desired aqueous buffer.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a controlled temperature.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Pipettes and tips
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)), as PEG compounds lack a strong UV chromophore.[3][4]
Procedure:
-
Preparation of Standard Solutions: a. Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO or the aqueous buffer of interest if high solubility is expected). b. Perform serial dilutions of the stock solution with the aqueous buffer to create a series of calibration standards (e.g., ranging from 0.01 mg/mL to 1 mg/mL).
-
Sample Preparation: a. Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation. b. Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial. c. Tightly cap the vial to prevent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled orbital shaker. b. Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
Separation of Undissolved Solid: a. After equilibration, visually confirm the presence of undissolved solid. b. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Quantification: a. Carefully collect a known volume of the clear supernatant without disturbing the pellet. b. Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve. c. Analyze the calibration standards and the diluted supernatant sample by HPLC. d. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. e. Determine the concentration of this compound in the diluted supernatant from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.
Mandatory Visualizations
Caption: Factors influencing the aqueous solubility of this compound.
Caption: Experimental workflow for determining aqueous solubility.
References
A Technical Guide to Tos-PEG4-CH2CO2H: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of molecules is paramount. Tos-PEG4-CH2CO2H is a heterobifunctional crosslinker that has emerged as a valuable tool for researchers in bioconjugation, drug delivery, and proteomics. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols, designed to enable scientists to effectively integrate this versatile linker into their research and development workflows.
This compound, also known as O-(p-Toluenesulfonyl)-tetraethylene glycol-acetic acid, possesses a unique architecture comprising a tosyl group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1][2][3] This distinct combination of functional groups allows for the controlled and sequential conjugation of different molecules, making it an ideal candidate for the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5] The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can mitigate aggregation and non-specific binding.[1][6]
Core Properties and Specifications
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes key quantitative data for this linker.
| Property | Value | Citations |
| CAS Number | 1581248-63-6 | [1][2][7] |
| Molecular Weight | 362.4 g/mol | [1][8] |
| Molecular Formula | C15H22O8S | [1] |
| Purity | ≥98% | [1][8] |
| Appearance | Varies (often a solid or oil) | |
| Solubility | Soluble in DCM (Dichloromethane) | [1] |
| Storage Conditions | -20°C | [1] |
Reaction Mechanisms and Experimental Protocols
The utility of this compound lies in the orthogonal reactivity of its terminal functional groups. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated for facile amide bond formation with primary amines.[1][3]
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, such as a protein or peptide. The process involves the activation of the carboxylic acid using carbodiimide chemistry to form a reactive N-hydroxysuccinimide (NHS) ester.[4][6]
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]
-
Amine-containing molecule (e.g., antibody, peptide)
-
Activation Buffer (e.g., MES, pH 4.5-6.0)[9]
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[4]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]
-
Desalting column or dialysis equipment for purification[6]
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[4]
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.[4]
-
Ensure the amine-containing molecule is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).[10][11]
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add EDC and NHS to the solution. A molar ratio of 1:1.2:1.2 (this compound:EDC:NHS) is a common starting point.[6] Some protocols suggest a 2-5 fold molar excess of EDC and NHS over the linker.[4]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[4][6]
-
-
Conjugation to the Primary Amine:
-
Immediately add the activated Tos-PEG4-NHS ester solution to the solution of the amine-containing molecule in the Conjugation Buffer.
-
The optimal molar excess of the linker to the amine-containing molecule should be determined empirically, but a 5- to 20-fold molar excess is a typical starting point.[4][10]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
Protocol 2: Nucleophilic Substitution via the Tosyl Group
This protocol outlines the reaction of the tosyl group of this compound with a nucleophile, such as a primary amine or a thiol. The tosyl group is an excellent leaving group, facilitating an SN2 reaction.[6][12]
Materials and Reagents:
-
This compound
-
Nucleophile-containing molecule (e.g., amine, thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)[5][12]
-
Inert atmosphere (Nitrogen or Argon)[5]
-
Purification apparatus (e.g., HPLC, column chromatography)[5]
Experimental Procedure:
-
Reaction Setup:
-
Conjugation Reaction:
-
Stir the reaction mixture under an inert atmosphere.
-
The reaction temperature and duration will depend on the nucleophilicity of the reacting species. For amines, stirring at room temperature to 60°C for 12-24 hours is common.[5][12] For thiols, the reaction may proceed at room temperature for a shorter duration.[12]
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.[5][12]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the mixture.[12]
-
Perform an aqueous work-up by diluting with an organic solvent (e.g., Ethyl acetate or DCM) and washing with water and brine.[5][12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by a suitable chromatographic method, such as silica gel column chromatography or preparative HPLC.[5][12]
-
Applications in Drug Development
The unique properties of this compound make it particularly well-suited for applications in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[4] The synthesis of an ADC using this compound typically involves a two-step process: first, the carboxylic acid is activated and conjugated to lysine residues on the antibody, and second, the tosyl group is displaced by a nucleophile on the drug payload.[4]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5] this compound serves as a versatile linker to connect a ligand that binds the protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The sequential reactivity of the linker allows for a controlled and modular synthesis of PROTACs.[5]
Conclusion
This compound is a powerful and versatile heterobifunctional linker that provides researchers with a robust tool for the synthesis of well-defined bioconjugates. Its distinct reactive ends, coupled with the beneficial properties of the PEG spacer, enable controlled, stepwise conjugation strategies that are essential for the development of advanced therapeutics like ADCs and PROTACs. The protocols and diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and drug development applications. As with any chemical methodology, optimization of reaction conditions for each specific application is recommended to achieve the desired conjugation efficiency and product purity.
References
- 1. This compound, 1581248-63-6 | BroadPharm [broadpharm.com]
- 2. cenmed.com [cenmed.com]
- 3. Tos-PEG4-CH2CO2H_1581248-63-6_新研博美 [xinyanbm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1581248-63-6|this compound|BLD Pharm [bldpharm.com]
- 8. PEG Tosylate | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Principle of Orthogonal Conjugation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal conjugation, the critical role of Polyethylene Glycol (PEG) linkers, and the application of these principles in bioconjugation and drug development. It covers the core concepts, detailed experimental protocols for key chemistries, quantitative data for reaction optimization, and visual diagrams to illustrate complex processes.
Core Concepts: Orthogonal Conjugation and the Role of PEG Linkers
Orthogonal conjugation refers to the ability to perform two or more independent chemical reactions on a single molecule, where each reaction proceeds with high efficiency and selectivity without interfering with the others.[1] This principle is paramount in the complex environment of biomolecules, where a multitude of reactive functional groups are present. A truly orthogonal reaction must be biocompatible, proceeding under physiological conditions (neutral pH, aqueous environment) without interacting with native biological functionalities.[]
Polyethylene Glycol (PEG) linkers are indispensable tools in this field.[3][4] These flexible, hydrophilic spacers connect two or more molecular entities, such as a protein and a small molecule drug.[3][5] The process of attaching PEG chains, known as PEGylation, confers several significant advantages:
-
Improved Solubility and Stability: The hydrophilic nature of PEG increases the aqueous solubility of hydrophobic molecules and forms a protective layer that shields the conjugate from enzymatic degradation.[5][6]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a protein's surface, reducing the likelihood of an immune response.[3][4]
-
Enhanced Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation slows its clearance from the body, leading to a longer circulation half-life and reduced dosing frequency.[][8]
PEG linkers can be classified by their architecture (linear, branched, multi-arm) and the reactivity of their terminal functional groups (homobifunctional or heterobifunctional).[4][] Heterobifunctional PEG linkers, which possess two different reactive groups, are particularly valuable for orthogonal conjugation strategies.[4][9]
Diagram: The Principle of Orthogonal Conjugation
The following diagram illustrates the core concept of orthogonal conjugation, where two distinct and non-interfering reactions occur on a central biomolecule.
Caption: Principle of orthogonal conjugation on a biomolecule.
Key Orthogonal Conjugation Chemistries
Several bioorthogonal reactions are widely used in conjunction with PEG linkers. The choice of chemistry depends on the available functional groups, desired stability of the linkage, and the specific application.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a premier example of "click chemistry," a class of reactions known for high yields and specificity.[10] It involves the reaction between a strained cyclooctyne (like BCN or DBCO) and an azide to form a stable triazole linkage.[11] Crucially, this reaction is bioorthogonal and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[11][]
Oxime and Hydrazone Ligation
Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[13][14] This reaction proceeds efficiently under mild acidic to neutral pH and can be accelerated by catalysts like aniline.[14][15] It is frequently used for site-specific modification of glycoproteins after periodate oxidation of their carbohydrate moieties.[16]
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a specifically engineered triarylphosphine.[1][17] This process forms a stable amide bond and is highly chemoselective, as both azides and phosphines are largely absent from and non-reactive with native biological systems.[][17]
Quantitative Data for Common Conjugation Chemistries
The efficiency and kinetics of orthogonal reactions are critical for successful bioconjugate development. The following tables summarize key quantitative data for the chemistries discussed.
Table 1: Comparison of Reaction Kinetics for Orthogonal Chemistries
| Conjugation Chemistry | Target Groups | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Conditions | Reference |
| SPAAC (BCN) | Azide + BCN-Alkyne | ~0.1 - 1.0 | pH 7.4, Room Temp | [11] |
| SPAAC (DBCO) | Azide + DBCO-Alkyne | ~0.1 - 2.0 | pH 7.4, Room Temp | [18][19] |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | ~10⁻³ - 10⁻² (uncatalyzed) | pH 4.5 - 7.5 | [14][15] |
| Oxime Ligation (Aniline catalyzed) | Aldehyde/Ketone + Aminooxy | ~10⁻¹ - 1.0 | pH 6.5 - 7.5 | [15][20] |
| Staudinger Ligation | Azide + Phosphine | ~0.02 | pH 7.4, Room Temp | [] |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.
Table 2: Stability of Linkages Formed by Orthogonal Conjugation
| Linkage Type | Formed From | Stability Profile | Reference |
| Triazole | SPAAC | Highly stable; resistant to hydrolysis and enzymatic cleavage. | [11] |
| Oxime | Oxime Ligation | Highly stable and resistant to hydrolysis at physiological pH. | [14] |
| Amide | Staudinger Ligation | Very stable, equivalent to a native peptide bond. | [1] |
| Thioether | Maleimide-Thiol | Stable, but can undergo retro-Michael addition in the presence of competing thiols. | [14] |
Experimental Protocols
This section provides generalized protocols for common orthogonal conjugation reactions involving PEG linkers. Note: These are starting points; optimization of molar excess, reaction time, and temperature is crucial for each specific application.
Protocol 1: SPAAC Conjugation of an Azide-Modified Antibody with a BCN-PEG-Drug
This protocol describes the site-specific conjugation of a cytotoxic drug to an antibody that has been functionalized with an azide group.
-
Reagent Preparation:
-
Prepare a solution of the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Dissolve the BCN-PEG-Drug linker in an anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Slowly add a 5- to 10-fold molar excess of the BCN-PEG-Drug stock solution to the antibody solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[11] Reaction progress can be monitored by techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
-
Purification:
-
Remove unreacted BCN-PEG-Drug and solvent using a desalting column or tangential flow filtration (TFF) with a suitable molecular weight cutoff.
-
Further purify the resulting Antibody-Drug Conjugate (ADC) using chromatography methods such as Size Exclusion (SEC) or Ion Exchange (IEX) to separate conjugates with different drug-to-antibody ratios (DAR).[21]
-
-
Characterization:
-
Confirm the molecular weight and DAR of the final conjugate using Mass Spectrometry.
-
Assess purity and aggregation levels using SEC.[21]
-
Diagram: SPAAC Experimental Workflow for ADC Synthesis
The diagram below outlines the workflow for creating an Antibody-Drug Conjugate (ADC) using SPAAC.
Caption: Experimental workflow for ADC synthesis via SPAAC.
Protocol 2: Oxime Ligation of a Carbonyl-Modified Protein with an Aminooxy-PEG Linker
This protocol is for conjugating a PEG linker to a protein containing an aldehyde or ketone group, which can be introduced site-specifically.
-
Reagent Preparation:
-
Dissolve the carbonyl-functionalized protein in a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5).[14]
-
Prepare a stock solution of the Aminooxy-PEG linker in an appropriate solvent (e.g., water or DMSO).
-
-
Conjugation Reaction:
-
Add the Aminooxy-PEG stock solution to the protein solution to achieve a desired molar excess (typically 10-50 fold).[14]
-
If desired, add a catalyst such as aniline to a final concentration of 10-100 mM to accelerate the reaction.[14]
-
Incubate the mixture at room temperature or 37°C for 2-24 hours with gentle mixing.
-
-
Purification and Characterization:
-
Purify the PEGylated protein from excess reagents using methods described in Protocol 1 (desalting, TFF, chromatography).
-
Characterize the conjugate using SDS-PAGE to observe the increase in molecular weight and SEC to assess purity.[21] Mass spectrometry can provide an accurate molecular weight determination.[21]
-
Conclusion
The principle of orthogonal conjugation, enabled by a diverse toolkit of bioorthogonal reactions and versatile PEG linkers, is a cornerstone of modern drug development and chemical biology. By allowing for the precise, site-specific modification of complex biomolecules, these strategies facilitate the creation of advanced therapeutics like ADCs with improved efficacy and safety profiles.[22] A thorough understanding of the underlying chemistries, reaction kinetics, and experimental parameters is essential for researchers aiming to harness the full potential of this powerful technology.
References
- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Staudinger Ligation [sigmaaldrich.com]
- 18. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. purepeg.com [purepeg.com]
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using Tos-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-CH2CO2H is a heterobifunctional linker that offers a versatile platform for the covalent modification of proteins. This linker contains two distinct reactive moieties: a tosyl group and a terminal carboxylic acid, separated by a hydrophilic four-unit polyethylene glycol (PEG4) spacer. The PEG spacer enhances the solubility and stability of the resulting bioconjugate, reduces immunogenicity, and provides a defined distance between the conjugated molecules.[1][2][3]
The dual functionality of this compound allows for two primary strategies for protein conjugation:
-
Nucleophilic Substitution via the Tosyl Group: The tosyl group is an excellent leaving group, enabling reaction with nucleophiles such as the primary amines of lysine residues or the thiol groups of cysteine residues on a protein.[1][4]
-
Amide Bond Formation via the Carboxylic Acid: The terminal carboxylic acid can be activated, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated ester then readily couples with primary amines on the protein to form a stable amide bond.[1][5]
These distinct reactive pathways provide researchers with the flexibility to control conjugation strategies for creating well-defined protein conjugates for various applications, including antibody-drug conjugates (ADCs), PEGylated therapeutics, and diagnostic reagents.[5]
Data Presentation: Reaction Parameters
The successful bioconjugation of proteins with this compound requires careful optimization of reaction conditions. The following tables provide a summary of typical quantitative data for the two primary conjugation strategies.
Table 1: Quantitative Parameters for Nucleophilic Substitution via the Tosyl Group
| Parameter | Recommended Range | Notes |
| Molar Excess of Linker | 10 to 50-fold | The optimal ratio should be determined empirically for the specific protein. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can promote conjugation but may also lead to aggregation. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate buffer | The pH should be maintained between 8.5 and 9.5 for optimal reactivity with amines.[6] |
| Reaction Temperature | Room Temperature or 37°C | Higher temperatures can increase the reaction rate but may affect protein stability.[6] |
| Incubation Time | 4-24 hours | Reaction progress can be monitored by techniques such as SDS-PAGE.[6] |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine | Added to consume any unreacted linker. |
Table 2: Quantitative Parameters for Amide Bond Formation via Activated Carboxylic Acid
| Parameter | Recommended Range | Notes |
| Molar Excess of Linker | 10 to 20-fold | A good starting point for achieving a sufficient degree of labeling.[3] |
| Protein Concentration | 1-10 mg/mL | Ensure the protein is in an amine-free buffer.[3] |
| Activation Reagents | 1.2 to 1.5-fold molar excess of EDC and NHS/Sulfo-NHS over the linker | For the formation of the amine-reactive NHS ester.[7] |
| Reaction Buffer (Activation) | MES or PBS (pH 4.5-6.0) | Slightly acidic pH maximizes the efficiency of the carbodiimide reaction.[8] |
| Reaction Buffer (Conjugation) | PBS (pH 7.2-8.0) | Slightly basic pH is optimal for the reaction with primary amines.[7] |
| Incubation Time (Activation) | 15-30 minutes | The activated linker should be used immediately.[8] |
| Incubation Time (Conjugation) | 1-2 hours at room temperature or overnight at 4°C | Gentle stirring or rocking is recommended.[7] |
| Quenching Reagent | 50-100 mM Tris-HCl, Glycine, or Hydroxylamine | To hydrolyze any unreacted NHS esters.[7][9] |
Experimental Protocols
Protocol 1: Protein Conjugation via Nucleophilic Substitution of the Tosyl Group
This protocol details the conjugation of this compound to a protein by targeting nucleophilic residues, primarily primary amines.
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer (0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column or dialysis cassettes)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Conjugation Reaction: Add a 10 to 50-fold molar excess of the this compound stock solution to the protein solution with gentle mixing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle agitation.[6]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove excess, non-reacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS, pH 7.4.
-
Characterization: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA). The degree of labeling can be assessed by techniques such as mass spectrometry.
Protocol 2: Protein Conjugation via Activated Carboxylic Acid
This protocol describes a two-step process where the carboxylic acid of this compound is first activated to an NHS ester, which then reacts with the primary amines of the protein.
Materials:
-
This compound
-
Protein of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES or PBS, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Purification equipment (e.g., desalting column or dialysis cassettes)
Procedure:
-
Linker Activation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.[9]
-
In a separate tube, add the desired amount of the linker stock solution.
-
Add a 1.2 to 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.[7]
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The activated linker is now ready for immediate use.[8]
-
-
Protein Preparation: Dissolve or exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[3]
-
Conjugation Reaction: Immediately add the freshly prepared activated linker solution to the protein solution. A 10 to 20-fold molar excess of the linker over the protein is a common starting point.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[7]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Characterize the purified protein conjugate for concentration and degree of labeling as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for protein conjugation via the tosyl group.
References
- 1. This compound, 1581248-63-6 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Tosylate | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Step-by-Step Peptide Conjugation with Tos-PEG4-CH2CO2H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of peptides with Tos-PEG4-CH2CO2H, a heterobifunctional linker valuable in drug development for enhancing the therapeutic properties of peptides. The protocols outlined below cover the activation of the PEG linker, the conjugation reaction with a peptide, and the subsequent purification and analysis of the PEGylated product.
Introduction to Peptide PEGylation
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[1][2] This modification can lead to an increased circulating half-life, improved stability, enhanced water solubility, and reduced immunogenicity.[1][2][3] this compound is a specific type of PEG linker that contains a tosyl group and a carboxylic acid, enabling a controlled and stepwise approach to bioconjugation.[4][5] The carboxylic acid end can be activated to react with primary amines on the peptide, while the tosyl group can react with nucleophiles like amines and thiols.[6][7]
Principle of the Reaction:
The conjugation process primarily involves two key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a more stable and amine-reactive NHS ester.[1][2] This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]
-
Conjugation to the Peptide: The activated Tos-PEG4-NHS ester is then reacted with primary amine groups (e.g., the N-terminus or the side chain of lysine residues) on the target peptide.[2] This reaction occurs efficiently at a neutral to slightly basic pH (7.2-8.0) and results in the formation of a stable amide bond.[1]
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[4]
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC) and/or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
-
Analytical instruments (e.g., HPLC, Mass Spectrometer (MS))
Protocol 1: Activation of this compound
This protocol describes the formation of the amine-reactive NHS ester of this compound.
-
Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[1][4]
-
Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[1]
-
Activation Reaction:
-
In a reaction tube, combine the desired amount of this compound stock solution with the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and a 1.5 to 2-fold molar excess of NHS to the this compound solution.[1][4]
-
Gently mix the reaction and incubate at room temperature for 15-30 minutes.[1][4]
-
The activated Tos-PEG4-NHS ester is now ready for immediate use in the conjugation reaction.[4]
-
Protocol 2: Peptide Conjugation
This protocol details the reaction of the activated Tos-PEG4-NHS ester with the primary amines of a peptide.
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).[1][4]
-
Conjugation Reaction:
-
Immediately add the freshly prepared activated Tos-PEG4-NHS ester solution to the peptide solution.[1]
-
A starting point of a 10- to 20-fold molar excess of the activated linker to the peptide is recommended, though this may require optimization.[1][4]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
-
Quenching the Reaction:
Protocol 3: Purification of the PEGylated Peptide
Purification is a critical step to remove unreacted peptide, excess PEG reagent, and byproducts. A combination of chromatographic techniques is often necessary to achieve high purity.[1][8]
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with the Conjugation Buffer.[1]
-
Load the quenched reaction mixture onto the column.
-
Elute with the same buffer and collect fractions. The larger PEGylated peptide will elute earlier than the unconjugated peptide.[1][9]
-
Monitor the elution profile by measuring absorbance at 220 nm or 280 nm.[1]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For higher purity and separation of isomers, RP-HPLC can be employed.[][11]
-
Use a suitable C4 or C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%).[2][11]
-
A shallow gradient is often key for good resolution of PEGylated species.[11]
-
Collect fractions corresponding to the PEGylated peptide peak.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final PEGylated peptide as a solid.[2]
Protocol 4: Analysis and Characterization
Confirm the successful conjugation and assess the purity of the final product using the following techniques:
-
HPLC: Analytical RP-HPLC can be used to determine the purity of the PEGylated peptide.[2]
-
Mass Spectrometry (MS): Confirm the covalent attachment of the this compound linker by observing the expected mass increase in the peptide.[1][2]
Data Presentation
Table 1: Recommended Reaction Parameters for Peptide Conjugation
| Parameter | Recommended Value | Rationale |
| Activation Step | ||
| EDC Molar Excess | 1.5 - 5 fold | To efficiently activate the carboxylic acid. |
| NHS Molar Excess | 1.5 - 2 fold | To form a more stable NHS ester intermediate. |
| Activation Time | 15 - 30 minutes | Sufficient time for NHS ester formation at room temperature.[1][4] |
| Activation pH | 4.5 - 6.0 | Optimal pH for carbodiimide-mediated activation.[1] |
| Conjugation Step | ||
| PEG:Peptide Molar Ratio | 10 - 20 : 1 | A molar excess of the PEG reagent drives the reaction to completion.[1] |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Allows for efficient conjugation. Longer time at a lower temperature can be beneficial.[1] |
| Conjugation pH | 7.2 - 8.0 | Facilitates nucleophilic attack by the primary amines of the peptide.[1] |
Table 2: Typical Outcomes of Peptide PEGylation
| Parameter | Typical Result | Method of Analysis |
| Purity (Post-HPLC) | >95% | RP-HPLC[1] |
| Typical Yield | 30 - 70% | Highly dependent on the peptide sequence and reaction optimization.[1] |
| Molecular Weight Increase | Confirmed | Mass Spectrometry (MS)[1] |
Visualizations
Caption: Experimental workflow for peptide conjugation with this compound.
Caption: Two-step chemical reaction for peptide PEGylation.
Applications in Drug Development
The conjugation of peptides with linkers like this compound is a cornerstone of modern drug development, with applications spanning various therapeutic areas.[][13]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the peptide, which reduces its clearance by the kidneys, thereby extending its circulation time in the body.[2][5] This can lead to less frequent dosing for patients.
-
Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the peptide from degradation and increasing its stability in biological fluids.[13][14]
-
Reduced Immunogenicity: The PEG moiety can mask antigenic sites on the peptide, reducing the likelihood of an immune response.[2]
-
Targeted Drug Delivery: In more complex constructs like antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), PEG linkers serve to connect the targeting moiety (antibody or peptide) to a cytotoxic drug.[5][15] This allows for the specific delivery of the therapeutic agent to target cells, such as cancer cells, thereby increasing efficacy and reducing off-target toxicity.[][15]
By following these detailed protocols and understanding the underlying principles, researchers and drug development professionals can effectively utilize this compound for the successful PEGylation of therapeutic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Tosylate | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Tos-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic toxicity.[2][3] A critical component of an ADC is the linker that connects the antibody to the payload, as it significantly influences the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release.[2][4]
Tos-PEG4-CH2CO2H is a heterobifunctional linker well-suited for ADC development. It features a tosyl group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[5] The carboxylic acid allows for covalent attachment to primary amines, such as those on lysine residues of an antibody, through the formation of a stable amide bond.[6][7] The tosyl group is an excellent leaving group for nucleophilic substitution, enabling efficient conjugation with a functional group on the cytotoxic payload, such as a thiol, to form a stable thioether bond.[7][8] The hydrophilic PEG4 spacer enhances the aqueous solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile.[9][10][11]
These application notes provide detailed protocols for the synthesis and characterization of an ADC using the this compound linker and a model thiol-containing cytotoxic payload, Monomethyl Auristatin E (MMAE).
Principle of the Method
The synthesis of an ADC using this compound is a sequential, two-stage process:
-
Antibody-Linker Conjugation: The carboxylic acid group of this compound is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is then reacted with the primary amine groups of lysine residues on the monoclonal antibody to form a stable antibody-linker conjugate.[6][7]
-
Drug Conjugation: The tosyl group on the purified antibody-linker conjugate serves as a reactive site for a thiol-containing cytotoxic drug. Through a nucleophilic substitution reaction, a stable thioether bond is formed, yielding the final antibody-drug conjugate.[7]
The resulting ADC is then purified to remove unconjugated drug and aggregates, and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H22O7S |
| Molecular Weight | 362.4 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C for long-term stability |
Table 2: Recommended Reaction Conditions for ADC Synthesis
| Parameter | Antibody-Linker Conjugation | Drug Conjugation |
| Reactants | mAb, this compound, EDC, NHS | Antibody-Linker, Thiol-MMAE |
| Molar Ratio (Linker:mAb) | 5:1 to 20:1 (Optimize for target DAR) | Molar Ratio (Drug:Linker) |
| Molar Ratio (EDC:Linker) | 1.5:1 | 1.5:1 to 5:1 |
| Molar Ratio (NHS:Linker) | 1.2:1 | N/A |
| Solvent | Amine-free buffer (e.g., PBS, pH 7.2-7.5) | PBS with 5 mM EDTA, pH 7.5-8.0 |
| Co-solvent | <10% DMSO or DMF | <10% DMSO |
| Temperature | Room Temperature | Room Temperature |
| Incubation Time | 2 hours | 4 hours |
| Quenching Agent | Tris or Glycine (50-100 mM final) | N-acetylcysteine (3-fold molar excess) |
Table 3: Example Characterization Data for a Synthesized ADC
| Analytical Method | Parameter Measured | Typical Result |
| HIC-HPLC | Average DAR & DAR Distribution | Average DAR: 3.8 |
| DAR 0: 5% | ||
| DAR 2: 20% | ||
| DAR 4: 60% | ||
| DAR 6: 15% | ||
| DAR 8: <1% | ||
| Size-Exclusion Chromatography (SEC) | Purity (Monomer Content) | >98% |
| Aggregation | <2% | |
| UV-Vis Spectroscopy | Protein Concentration | e.g., 5.0 mg/mL |
| LC-MS | Confirmation of Conjugation | Observed mass matches calculated mass |
Experimental Protocols
Protocol 1: Antibody-Linker Conjugation
This protocol details the conjugation of the this compound linker to the lysine residues of a monoclonal antibody.
Materials and Reagents:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or water.
-
Ensure the antibody is at a concentration of 5-10 mg/mL. If necessary, perform a buffer exchange into the conjugation buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the required volume of the this compound stock solution with the conjugation buffer.
-
Add EDC (1.5 molar excess over the linker) and NHS (1.2 molar excess over the linker) to the linker solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated linker.
-
-
Conjugation to the Antibody:
-
Immediately add the freshly activated Tos-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), with a typical starting range of a 5 to 20-fold molar excess.[2]
-
Ensure the final concentration of the organic co-solvent does not exceed 10% (v/v) to maintain antibody stability.[11]
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add a quenching agent such as Tris or glycine to a final concentration of 50-100 mM to consume any unreacted NHS ester.[11]
-
Incubate for 15-30 minutes at room temperature.
-
Purify the antibody-linker conjugate using a desalting column equilibrated with a suitable buffer (e.g., PBS with 5 mM EDTA, pH 7.5-8.0) to remove excess linker and reaction byproducts.
-
Protocol 2: Drug Conjugation to the Antibody-Linker
This protocol describes the conjugation of a thiol-containing drug (e.g., Thiol-MMAE) to the tosyl-activated antibody-linker conjugate.
Materials and Reagents:
-
Purified Antibody-Linker conjugate
-
Thiol-containing cytotoxic drug (e.g., Thiol-MMAE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.5-8.0)
-
Quenching Agent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Reagent Preparation:
-
Dissolve the thiol-containing drug in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Ensure the purified antibody-linker conjugate is at a known concentration in the reaction buffer.
-
-
Nucleophilic Substitution Reaction:
-
Add the thiol-containing drug solution to the antibody-linker conjugate solution. A molar excess of the drug (typically 1.5 to 5-fold over the number of available tosyl groups) is used to drive the reaction to completion.
-
Incubate the reaction for 4 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Add a 3-fold molar excess of a quenching agent (e.g., N-acetylcysteine) relative to the initial amount of the thiol-drug to cap any unreacted tosyl groups.
-
Incubate for 20 minutes at room temperature.
-
Purify the final ADC using a suitable chromatography method (see Protocol 3).
-
Protocol 3: Purification and Characterization of the ADC
This protocol outlines the purification and characterization of the final ADC.
1. Purification:
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to separate ADC species with different DARs from the unconjugated antibody.[10][12]
-
Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[10]
-
Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.[10]
-
Procedure: Equilibrate a HIC column (e.g., Butyl or Phenyl) with Mobile Phase A. Load the crude ADC and elute with a linear gradient to 100% Mobile Phase B. Collect fractions corresponding to the desired DAR species.
-
-
Size-Exclusion Chromatography (SEC): SEC is used to remove any remaining small molecule impurities and to separate the monomeric ADC from aggregates.
-
Mobile Phase: PBS, pH 7.4.
-
Procedure: Pool the HIC fractions containing the desired ADC species and concentrate if necessary. Equilibrate an SEC column (e.g., Superdex 200) and inject the sample. Collect the fractions corresponding to the monomeric ADC peak.
-
2. Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Purity and Aggregation Analysis:
-
The purity and extent of aggregation of the final ADC product are assessed by SEC-HPLC.
-
-
Mass Spectrometry:
-
LC-MS analysis can be used to confirm the identity of the ADC and to verify the covalent attachment of the drug-linker moiety to the antibody.
-
Visualizations
References
- 1. Protocols | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochempeg.com [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis Utilizing a PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These molecules function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2][3] A critical component of a PROTAC is the linker that connects the ligand for the POI to the ligand for the E3 ligase.[4] The linker's length, flexibility, and physicochemical properties play a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5]
Polyethylene glycol (PEG) linkers, particularly those with four repeating ethylene glycol units (PEG4), are frequently employed in PROTAC design.[6] The PEG4 linker offers a favorable balance of hydrophilicity and flexibility.[1] Its hydrophilic nature can enhance the aqueous solubility of the PROTAC molecule, a common challenge in drug development, while its flexibility can provide the necessary conformational freedom to facilitate optimal ternary complex formation.[7][8]
These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing a PEG4 linker, along with methods for its purification, characterization, and evaluation.
PROTAC Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] The PROTAC molecule acts as a bridge, simultaneously binding to the POI and an E3 ubiquitin ligase.[9] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[10]
PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
Protocol 1: Two-Step PROTAC Synthesis via Amide Bond Formation
This protocol outlines a general two-step synthesis of a PROTAC using a PEG4 linker with a terminal carboxylic acid (e.g., SC-PEG4-COOH) and an amine-containing E3 ligase ligand, followed by coupling with an amine-containing POI ligand.[7][11]
Materials:
-
Amine-functionalized E3 ligase ligand (1.0 equivalent)
-
Carboxylic acid-functionalized PEG4 linker (e.g., SC-PEG4-COOH) (1.1 equivalents)[7]
-
Amine-functionalized POI ligand (1.2 equivalents)[11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)[7]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)[7]
-
Anhydrous Dimethylformamide (DMF)[7]
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere[7]
Step 1: Conjugation of E3 Ligase Ligand to PEG4 Linker
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.[7]
-
Activation of Carboxylic Acid: In a separate flask, dissolve the PEG4 linker with a terminal carboxylic acid in anhydrous DMF. Add HATU and DIPEA to this solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.[7]
-
Coupling Reaction: Add the activated linker solution dropwise to the solution of the amine-functionalized E3 ligase ligand. Stir the reaction mixture at room temperature for 2-4 hours.[11]
-
Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the E3 ligand-linker intermediate.[11]
Step 2: Conjugation of POI Ligand to the E3 Ligand-Linker Intermediate
-
Coupling: To the reaction mixture from Step 1, add the amine-containing POI ligand (1.2 equivalents).[11]
-
Reaction: Stir the reaction at room temperature overnight.[11]
-
Monitoring: Continue to monitor the reaction progress by LC-MS until the starting material is consumed.[12]
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The final PROTAC product is purified by preparative High-Performance Liquid Chromatography (HPLC).[11]
Protocol 2: Purification and Characterization
Purification:
-
Preparative HPLC: The crude PROTAC is purified using a preparative reverse-phase HPLC system. A suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is typically used for elution.[12] Fractions are collected and analyzed by analytical LC-MS to identify those containing the pure product.[10]
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final PROTAC and to assess its purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized PROTAC. The spectra should show peaks corresponding to the POI ligand, the E3 ligase ligand, and the PEG4 linker, confirming the successful conjugation.[12]
Quantitative Data on PEG4 Linkers in PROTACs
The choice of linker significantly impacts the physicochemical properties and degradation efficiency of a PROTAC.[11] A PEG4 linker can influence parameters such as molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA), which in turn affect cell permeability and pharmacokinetic properties.[11] The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13]
| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase |
| PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 | >95 | SMARCA2 | VHL |
| PEG4 | - | - | - | - | - | 5.2 | >95 | BTK | CRBN |
Data compiled from publicly available research on SMARCA2 and BTK-targeting PROTACs.[8][11] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors; DC50: concentration for 50% degradation; Dmax: maximum degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.
General workflow for PROTAC synthesis and evaluation.
Protocol 3: Western Blot for Target Protein Degradation
This assay is used to quantify the extent of target protein degradation induced by the synthesized PROTAC.[5]
Materials:
-
Cancer cell line expressing the target protein[5]
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)[5]
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors[5]
-
BCA protein assay kit[5]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)[11]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent[5]
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency and treat them with varying concentrations of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.[5]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]
-
Wash the membrane and incubate with the primary antibody against a loading control for 1 hour at room temperature.[11]
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody.[11]
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[5]
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.[11]
-
Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.[11]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]
-
Conclusion
The PEG4 linker is a valuable and versatile component in the design and synthesis of effective PROTACs.[1] Its inherent hydrophilicity and flexibility can significantly contribute to the development of potent protein degraders with improved physicochemical properties.[7][8] The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers to synthesize, purify, characterize, and evaluate PROTACs incorporating a PEG4 linker, thereby facilitating the rational design of next-generation targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a paramount strategy in the field of nanomedicine. This surface functionalization imparts "stealth" characteristics to nanoparticles, enabling them to evade the mononuclear phagocyte system (MPS), thereby prolonging their systemic circulation time.[1][2] This enhanced longevity in the bloodstream is critical for effective drug delivery to target tissues. Furthermore, PEGylation improves the colloidal stability of nanoparticles in physiological environments by preventing aggregation and non-specific protein adsorption.[2] The versatility of PEG chemistry also allows for the covalent attachment of targeting ligands to the distal end of the PEG chain, facilitating active targeting of specific cells or tissues.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the surface functionalization of nanoparticles with PEG linkers.
Key Physicochemical Changes Upon PEGylation
Successful PEGylation of nanoparticles induces measurable changes in their physicochemical properties. These alterations are primary indicators of a successful surface modification. Key parameters that are typically affected include nanoparticle size and surface charge (zeta potential).
Data Presentation: Physicochemical Characterization of Nanoparticles Pre- and Post-PEGylation
The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation. The data illustrates the expected increase in hydrodynamic diameter and the reduction in the magnitude of the zeta potential.
| Nanoparticle Type | Modification | PEG Molecular Weight (kDa) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Gold Nanoparticles | Citrate-capped | - | ~20 | -35 | [3] |
| Gold Nanoparticles | mPEG-SH | 20 | >100 | ~ -1 | [3] |
| Itraconazole-loaded Nanoparticles | Unmodified | - | 253 | -30.1 | [4] |
| Itraconazole-loaded Nanoparticles | PEG-grafted | - | 286 | -18.6 | [4] |
| PLGA Nanoparticles | Unmodified | - | 109 | -72 | [5] |
| PLGA Nanoparticles | 25% PEG | 5 | 144 | -7 | [5] |
| Chitosan Nanoparticles | Unmodified | - | 112.8 | +35.0 | [6] |
| Chitosan Nanoparticles | mPEG-grafted | 5 | 171.2 | +7.4 | [6] |
| Mesoporous Silica Nanoparticles | Carboxy-functionalized | - | 120 | -35 | [7] |
| Mesoporous Silica Nanoparticles | Amino-PEG-functionalized | - | 150 | -15 | [7] |
Experimental Protocols
This section provides detailed protocols for the covalent attachment of PEG linkers to nanoparticle surfaces. The choice of conjugation chemistry is dependent on the functional groups available on the nanoparticle surface and the reactive group on the PEG linker.
Protocol 1: EDC/NHS Coupling for Amine-Functionalized Nanoparticles
This protocol details the PEGylation of nanoparticles with surface amine groups using a carboxyl-terminated PEG linker, facilitated by carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (-NH2)
-
Carboxyl-terminated PEG (HOOC-PEG-OH or HOOC-PEG-X)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5-6)
-
Conjugation Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching Buffer (optional): Tris buffer or hydroxylamine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Activation Buffer
-
Purification system (e.g., centrifuge, size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Activation of PEG Carboxyl Groups:
-
In a separate tube, dissolve the carboxyl-terminated PEG (typically a 10-50 fold molar excess over the estimated surface amine groups on the nanoparticles) in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer.
-
Add EDC (typically a 1.2-1.5 fold molar excess over the PEG's carboxyl groups) and NHS (typically a 1.2-1.5 fold molar excess over EDC) to the PEG solution.[8]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated PEG solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris buffer to deactivate any remaining NHS-activated PEG molecules.[8]
-
Purification:
-
Purify the PEGylated nanoparticles from excess PEG and coupling reagents.
-
Centrifuge the suspension at a speed sufficient to pellet the nanoparticles.
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4) and sonicate briefly to redisperse.
-
Repeat the centrifugation and washing steps at least three times to ensure the complete removal of unreacted materials.[8]
-
Protocol 2: Maleimide-Thiol Chemistry for PEGylation
This protocol is suitable for nanoparticles that have either maleimide or thiol (sulfhydryl) surface groups, which will react with a PEG linker containing the corresponding reactive group.
Materials:
-
Nanoparticles with either maleimide or thiol surface groups
-
PEG linker with the corresponding reactive group (thiol or maleimide)
-
Conjugation Buffer: PBS, pH 6.5-7.5 (must be free of thiols)[1]
-
Quenching reagent (optional): e.g., β-mercaptoethanol or cysteine
-
Purification system (e.g., centrifuge, size exclusion chromatography)
Procedure:
-
Nanoparticle and PEG Preparation:
-
Disperse the maleimide or thiol-functionalized nanoparticles in the Conjugation Buffer.
-
Dissolve the corresponding thiol or maleimide-PEG in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the PEG solution to the nanoparticle suspension (typically a 10-50 fold molar excess of PEG).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light if using fluorescently tagged components.
-
-
Quenching (Optional): To cap any unreacted maleimide groups, a small amount of a thiol-containing compound like β-mercaptoethanol or cysteine can be added.
-
Purification:
-
Purify the PEGylated nanoparticles from excess PEG and quenching reagents using repeated centrifugation and resuspension in fresh Conjugation Buffer or via size exclusion chromatography.
-
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.
Quantification of PEG Density
Determining the amount of PEG conjugated to the nanoparticle surface is crucial for optimizing formulations.
Methods for PEG Quantification:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to quantify the PEG content. The characteristic peak of the ethylene glycol repeat units of PEG (around 3.65 ppm) can be integrated and compared to a known internal standard or a peak from the nanoparticle core material.[5][9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used to quantify the amount of PEG that is either displaced from or remains on the nanoparticles after purification.[10][11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of the nanoparticles as a function of temperature. The weight loss corresponding to the decomposition of the PEG can be used to quantify the amount of PEG grafted onto the nanoparticles.[12]
-
Fluorescence-Based Assays: If a fluorescently labeled PEG is used, the amount of PEG can be quantified by measuring the fluorescence intensity of the nanoparticle suspension after thorough purification to remove any unbound fluorescent PEG.[11]
Signaling Pathways and Applications
PEGylated nanoparticles are extensively used in drug delivery, particularly for cancer therapy, due to their ability to exploit the enhanced permeability and retention (EPR) effect.
The Role of PEGylation in Evading the Mononuclear Phagocyte System
The "stealth" property conferred by PEGylation is crucial for prolonging the circulation time of nanoparticles. The hydrophilic and flexible PEG chains create a steric barrier on the nanoparticle surface, which inhibits the adsorption of opsonin proteins from the bloodstream. Opsonization is a key step that marks nanoparticles for recognition and clearance by phagocytic cells of the MPS, primarily located in the liver and spleen. By reducing opsonization, PEGylated nanoparticles remain in circulation for longer periods, increasing their probability of reaching the target tissue.[2][13]
Conclusion
The surface modification of nanoparticles with PEG linkers is a cornerstone of nanomedicine, offering significant advantages in terms of stability, circulation time, and therapeutic efficacy.[1] The choice of PEGylation chemistry, the length and density of the PEG chains, and thorough characterization are all critical factors in the successful development of nanoparticle-based drug delivery systems. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively design, synthesize, and evaluate PEGylated nanoparticles for a wide range of biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols for Amine Coupling of Tos-PEG4-CH2CO2H via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the covalent conjugation of Tos-PEG4-CH2CO2H to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method is a cornerstone in bioconjugation for creating stable amide bonds.[1] These protocols are designed to offer a robust starting point for the development of antibody-drug conjugates, the immobilization of proteins on surfaces, and the labeling of molecules for research and diagnostic purposes.[1][2]
Introduction
The functionalization of molecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a hydrophilic PEG linker featuring a terminal carboxylic acid and a tosyl group. The carboxylic acid can be activated by EDC and NHS to form a semi-stable NHS ester, which then readily reacts with primary amines on a target molecule to form a stable amide bond.[3][4] The tosyl group offers a secondary functionality for subsequent reactions if desired.
The use of NHS in conjunction with EDC enhances the coupling efficiency by converting the highly reactive and unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1][3] This two-step, one-pot procedure minimizes undesirable side reactions and allows for greater control over the conjugation process.[1][3]
Reaction Mechanism and Workflow
The EDC/NHS coupling reaction proceeds in two principal stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]
-
Formation of the NHS Ester and Amine Coupling: The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester.[1][3] This ester then reacts with a primary amine on the target molecule at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[1]
A typical experimental workflow involves the preparation of reactants, activation of the PEG linker, conjugation to the amine-containing molecule, quenching of the reaction, and purification of the final conjugate.
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction is influenced by several parameters. The following tables provide a summary of recommended starting conditions and expected outcomes.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is a common choice.[1] |
| Coupling pH | 7.0 - 8.5 | Phosphate-Buffered Saline (PBS) is often used.[1] |
| Molar Ratio (EDC:PEG) | 1.5:1 to 10:1 | A 5-10 fold molar excess of EDC is typical.[3] |
| Molar Ratio (NHS:PEG) | 1.5:1 to 10:1 | A 5-10 fold molar excess of NHS is often used.[3] |
| Molar Ratio (Activated PEG:Amine) | 5:1 to 20:1 | The optimal ratio depends on the number of available amines.[5] |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature.[3][5] |
| Reaction Time (Coupling) | 1 - 4 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve yield for sensitive molecules.[3][5] |
| Quenching Agent Conc. | 10 - 50 mM | Tris, glycine, or hydroxylamine can be used.[6] |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC/NHS; Incorrect pH; Hydrolysis of NHS-ester; Competing nucleophiles in buffer.[6] | Use fresh reagents; Optimize pH for activation and coupling steps separately; Perform coupling immediately after activation; Use amine-free buffers (e.g., MES, PBS).[6] |
| Protein Precipitation | Reaction pH is close to the protein's isoelectric point (pI).[7] | Adjust the reaction pH to be at least 1-2 units away from the pI.[7] |
| Inconsistent Results | Poor pH control.[7] | Use a high-quality buffer within its optimal range and verify the pH of the final reaction mixture.[7] |
Experimental Protocols
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 6.0[3]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]
-
Purification system (e.g., desalting column, dialysis cassette, HPLC)[6]
Protocol 1: Two-Step Activation and Coupling in a Single Pot
-
Preparation of Reactants:
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).[3]
-
-
Activation of this compound:
-
Amine Coupling:
-
Quenching (Optional):
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column, dialysis, or an appropriate chromatography method.[6]
-
Protocol 2: Two-Step Coupling with Intermediate Purification
This protocol is recommended when the amine-containing molecule also has carboxyl groups to prevent self-conjugation.[8]
-
Activation of this compound:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Amine Coupling:
-
Add the purified, activated this compound to the amine-containing molecule in Coupling Buffer.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Follow steps 4 and 5 from Protocol 1.
-
Characterization of the Conjugate
The successful conjugation and purity of the final product can be assessed by various analytical techniques. PEGylation can present analytical challenges due to the potential heterogeneity of the products.[9][10][11]
-
Mass Spectrometry (MS): To confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.[10] LC/MS methods with post-column addition of amines can be employed for accurate mass determination of PEGylated molecules.[9][12]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from unreacted starting materials.[10]
-
SDS-PAGE (for protein conjugates): To visualize the increase in molecular weight of the protein after PEGylation.
Conclusion
The EDC/NHS activation of this compound is a versatile and efficient method for conjugating this PEG linker to amine-containing molecules. By carefully controlling the reaction conditions, particularly pH, and using fresh reagents, researchers can achieve high coupling efficiencies. The protocols provided herein serve as a comprehensive guide to aid in the successful design and execution of bioconjugation experiments for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 0qy.com [0qy.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tos-PEG4-CH2CO2H in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the advancement of targeted therapeutics, the precise delivery of potent pharmaceutical agents to specific cells or tissues is paramount for enhancing efficacy while minimizing off-target toxicity. Tos-PEG4-CH2CO2H is a heterobifunctional linker that serves as a critical component in the construction of sophisticated drug delivery systems. This molecule features a tosyl group, an excellent leaving group for nucleophilic substitution, and a terminal carboxylic acid, which can be activated to form stable amide bonds with amine-containing molecules. The polyethylene glycol (PEG) spacer, composed of four repeating ethylene glycol units, imparts hydrophilicity to the conjugate, which can improve solubility, reduce immunogenicity, and prolong circulation half-life.[1][2][3][4]
These application notes provide a comprehensive guide to utilizing this compound for the development of targeted drug delivery vehicles, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles. Detailed protocols for conjugation, nanoparticle formulation, and in vitro evaluation are provided, along with representative data and visualizations to facilitate the design and execution of your research.
Physicochemical Properties and Characterization
The successful synthesis and functionalization of drug delivery systems using this compound require rigorous physicochemical characterization to ensure quality, consistency, and optimal performance. Key parameters to evaluate include nanoparticle size, polydispersity, surface charge, drug loading, and encapsulation efficiency.
Table 1: Physicochemical Characterization of Nanoparticles Functionalized with a PEG4 Linker
| Parameter | Before Functionalization | After Functionalization with Tos-PEG4-Drug Conjugate |
| Hydrodynamic Diameter (nm) | 110 ± 5 | 135 ± 7 |
| Polydispersity Index (PDI) | 0.15 | 0.20 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 4 |
| Drug Loading Content (%) | N/A | 5.2 ± 0.8 |
| Encapsulation Efficiency (%) | N/A | 75 ± 5 |
Note: The data presented are representative and may vary depending on the nanoparticle composition, drug, and specific reaction conditions.
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Drug to this compound
This protocol details the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine on a targeting ligand (e.g., an antibody), followed by the reaction of the tosyl group with a thiol-containing drug.
Materials:
-
This compound
-
Targeting ligand with primary amine groups (e.g., antibody)
-
Thiol-containing drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 10 mg/mL.
-
Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.
-
-
Conjugation to Targeting Ligand:
-
Add the activated Tos-PEG4-NHS ester solution to the targeting ligand in Conjugation Buffer. A 10-20 fold molar excess of the linker is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the ligand-PEG4-Tos conjugate using a desalting column or dialysis.
-
-
Conjugation of Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in a minimal amount of DMF or DMSO.
-
Add the drug solution to the purified ligand-PEG4-Tos conjugate. A 2-5 fold molar excess of the drug over the tosyl groups is recommended.
-
Incubate the reaction for 4-12 hours at room temperature.
-
Purify the final targeted drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods.
-
Protocol 2: Formulation of Drug-Loaded Nanoparticles with this compound-Functionalized Polymer
This protocol describes the formulation of drug-loaded nanoparticles using a polymer that has been pre-functionalized with a drug via the this compound linker.
Materials:
-
Polymer with reactive groups (e.g., PLGA-COOH)
-
Drug-PEG4-Tos conjugate (synthesized as in Protocol 1, steps 1 & 3, but starting with a polymer instead of a ligand)
-
Organic solvent (e.g., acetone or acetonitrile)
-
Surfactant solution (e.g., polyvinyl alcohol in water)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the drug-PEG4-polymer conjugate in the organic solvent.
-
If encapsulating an additional free drug, dissolve it in this organic phase as well.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous surfactant solution under moderate magnetic stirring.
-
Continue stirring for 2-4 hours to allow for nanoparticle formation and solvent evaporation.
-
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).[5][6][7][8]
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a dialysis-based method to evaluate the in vitro release kinetics of a drug from the formulated nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release medium (e.g., PBS, pH 7.4, and acetate buffer, pH 5.5, to simulate physiological and endosomal conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation:
-
Transfer a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium.
-
-
Incubation:
-
Place the setup in a shaking incubator at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replenish with an equal volume of fresh release medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of the released drug in the collected samples.
-
Calculate the cumulative percentage of drug released over time.
-
Table 2: Representative In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 1 | 5 ± 1 | 10 ± 2 |
| 4 | 12 ± 2 | 25 ± 3 |
| 8 | 20 ± 3 | 45 ± 4 |
| 12 | 28 ± 3 | 60 ± 5 |
| 24 | 40 ± 4 | 85 ± 6 |
| 48 | 55 ± 5 | 95 ± 5 |
Note: The data presented are illustrative for a pH-sensitive drug release mechanism and will vary based on the nanoparticle formulation and the nature of the linker-drug bond.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the drug-loaded nanoparticles against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive cell line for a HER2-targeted system)
-
Complete cell culture medium
-
Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in cell culture medium.
-
Replace the medium in the wells with the prepared solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Table 3: Representative In Vitro Cytotoxicity Data (IC50 Values)
| Formulation | Target Cell Line (e.g., SK-BR-3, HER2-positive) | Non-Target Cell Line (e.g., MDA-MB-231, HER2-negative) |
| Free Drug (e.g., Doxorubicin) | 0.5 µM | 0.8 µM |
| Targeted Nanoparticles | 0.1 µM | 5.0 µM |
| Non-Targeted Nanoparticles | 1.2 µM | 1.5 µM |
| Empty Nanoparticles | > 100 µM | > 100 µM |
Note: The data presented are illustrative and demonstrate the potential for enhanced potency and selectivity of a targeted drug delivery system.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified HER2 signaling pathway, a common target in cancer therapy. Drug delivery systems utilizing ligands that bind to the HER2 receptor can internalize and deliver cytotoxic payloads to HER2-overexpressing cancer cells, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[9][10][11][12][13]
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of a targeted drug delivery system using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 6. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of HER2 in cancer therapy and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Creating Stable Amide Bonds with Tos-PEG4-CH2CO2H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Tos-PEG4-CH2CO2H, a heterobifunctional linker, for the creation of stable amide bonds in bioconjugation. The protocols and data presented herein are intended to facilitate the development of novel therapeutics, diagnostics, and research tools.
Introduction
This compound, also known as Tos-PEG4-acid, is a versatile tool in bioconjugation, featuring a p-toluenesulfonyl (tosyl) group and a terminal carboxylic acid, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] This unique structure allows for the sequential and chemoselective conjugation of two different molecules.[1] The terminal carboxylic acid can be activated to react with primary amines, forming a highly stable amide bond, a linkage resistant to hydrolysis under physiological conditions.[1][2][3] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with moieties such as thiols.[4][5]
The incorporation of the PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can minimize non-specific binding.[1][6] These properties make this compound an invaluable linker in various applications, including the development of antibody-drug conjugates (ADCs), PEGylation of proteins and peptides to improve their pharmacokinetic profiles, and the functionalization of nanoparticles.[1][6][7]
Principle of Amide Bond Formation
The formation of a stable amide bond using the carboxylic acid moiety of this compound is typically a two-step process.[6] First, the carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][6] This reaction forms a semi-stable NHS ester. Subsequently, this amine-reactive intermediate readily reacts with a primary amine (e.g., the N-terminus or the epsilon-amino group of a lysine residue on a protein) at a physiological to slightly basic pH to form a stable amide linkage.[1][2]
Data Presentation
Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation
| Parameter | Recommended Range | Notes |
| Reagents | This compound, EDC, NHS (or Sulfo-NHS) | Use high-purity reagents.[4] |
| Solvent | Anhydrous DMF or DMSO | [4] |
| Molar Ratio (EDC:Tos-PEG4-acid) | 1.2 - 5 fold excess | A 1.5-fold molar excess of EDC over the PEG linker is a common starting point.[4][8] |
| Molar Ratio (NHS:Tos-PEG4-acid) | 1.2 - 2 fold excess | A 1.5-fold molar excess of NHS over the PEG linker is a common starting point.[4][6] |
| pH | 4.5 - 6.0 | Optimal for NHS ester formation.[6] |
| Temperature | Room Temperature | [4][6] |
| Reaction Time | 15 - 60 minutes | [6][8] |
Table 2: Recommended Reaction Conditions for Amide Bond Conjugation
| Parameter | Recommended Range | Notes |
| Reactants | Activated Tos-PEG4-NHS ester, Amine-containing molecule | The amine-containing molecule should be in an amine-free buffer.[9] |
| Buffer | PBS, HEPES, or Borate buffer | Avoid buffers containing primary amines like Tris.[10] |
| pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[1][10] |
| Molar Ratio (Linker:Amine Molecule) | 5 - 50 fold excess | A 10- to 20-fold molar excess is a common starting point and should be optimized.[1][9] |
| Temperature | 4°C to Room Temperature | Incubation at 4°C overnight or 1-4 hours at room temperature.[1][4] |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.[1][8] |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[4]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.[4]
-
Reaction Setup: In a reaction vial, dissolve this compound in the Activation Buffer.
-
Activation: Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the this compound solution.[4]
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[6] The activated Tos-PEG4-NHS ester is now ready for immediate use in the subsequent conjugation step.[4]
Protocol 2: Conjugation of Activated Tos-PEG4-NHS Ester to a Primary Amine
This protocol details the reaction of the activated Tos-PEG4-NHS ester with a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
Freshly activated Tos-PEG4-NHS ester solution (from Protocol 1)
-
Amine-containing molecule (e.g., protein, peptide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0[6][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[4]
-
Purification column (e.g., size-exclusion chromatography)[1]
Procedure:
-
Molecule Preparation: Dissolve the amine-containing molecule in the Conjugation Buffer. Ensure the buffer is free of extraneous primary amines.[4]
-
Conjugation: Immediately add the freshly prepared activated Tos-PEG4-NHS ester solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the linker is a recommended starting point.[1][6]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1][6]
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography to remove unreacted linker and byproducts.[1]
-
Characterization: Analyze the purified conjugate using appropriate techniques like HPLC, SDS-PAGE, or mass spectrometry to confirm successful conjugation.
Visualizations
Caption: Chemical workflow for creating a stable amide bond using this compound.
Caption: Experimental workflow for the PEGylation of an amine-containing molecule.
Caption: Generalized signaling pathway for an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Revolutionizing Targeted Protein Degradation: An Experimental Workflow for PROTAC Synthesis Utilizing Tos-PEG4-CH2CO2H
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.[1]
This application note provides a detailed experimental workflow for the synthesis of PROTACs using Tos-PEG4-CH2CO2H, a bifunctional polyethylene glycol (PEG)-based linker. The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the carboxylic acid allows for standard amide bond formation, enabling a sequential and controlled assembly of the PROTAC molecule.[1] The PEG4 moiety enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel protein degraders.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's natural protein degradation machinery. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tos-PEG4-CH2CO2H Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in conjugation reactions with Tos-PEG4-CH2CO2H. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a this compound conjugation reaction?
Low conjugation yield with the heterobifunctional linker this compound can stem from several factors related to its two reactive ends: the tosyl group and the carboxylic acid. The most common issues include:
-
Suboptimal Reaction pH: The activation of the carboxylic acid and the subsequent reaction of both the activated acid and the tosyl group are highly pH-dependent.[1][2][3][4]
-
Hydrolysis of Reactive Groups: The activated NHS ester of the carboxylic acid is susceptible to hydrolysis, especially at higher pH, which deactivates it.[2][4][5][6][7][8] The tosyl group can also undergo hydrolysis under certain conditions.[1]
-
Poor Quality or Degraded Reagents: Reagents like EDC and NHS for carboxylic acid activation are moisture-sensitive.[9][10] The this compound linker itself can degrade if not stored properly.[3]
-
Inappropriate Buffer Choice: The use of buffers containing nucleophiles, such as primary amines (e.g., Tris) or thiols, can compete with the target molecule for reaction with the linker.[1][2][3][4]
-
Suboptimal Molar Ratios: An insufficient molar excess of the PEG linker over the target molecule can lead to incomplete conjugation.[3][11]
-
Steric Hindrance: The target functional group on the biomolecule may be in a sterically hindered location, making it inaccessible to the PEG linker.[12][13]
Q2: How do I choose the optimal pH for my two-step conjugation with this compound?
For a two-step conjugation, the pH must be optimized for each step:
-
Carboxylic Acid Activation (EDC/NHS): This step is most efficient at a slightly acidic pH, typically between 4.5 and 7.2.[9][10]
-
Conjugation to Amine:
-
Activated Carboxylic Acid (NHS ester) to Amine: This reaction is most efficient at a slightly basic pH of 7.2 to 8.5.[2][6][7][14] A pH of 8.3-8.5 is often considered ideal to balance amine reactivity with NHS ester stability.[2][7][14]
-
Tosyl Group to Amine: This nucleophilic substitution reaction also favors a basic pH, typically in the range of 8.0 to 9.5, to ensure the amine is deprotonated and thus nucleophilic.[15]
-
Q3: My NHS-activated this compound seems to have low reactivity. What could be the issue?
Low reactivity of the NHS-activated linker is a common problem, often due to:
-
Hydrolysis: The NHS ester is highly susceptible to hydrolysis.[5][6] It is crucial to use the activated linker immediately after preparation. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[6]
-
Improper Storage and Handling of Reagents: EDC and NHS are moisture-sensitive and should be stored in a desiccated environment.[16] Always allow reagents to warm to room temperature before opening to prevent condensation.
-
Suboptimal Activation Conditions: Ensure the activation reaction is performed at the correct pH (4.5-7.2) and for a sufficient amount of time (typically 15-30 minutes at room temperature).[9][17]
Q4: Can the tosyl group react with other nucleophiles besides amines?
Yes, the tosyl group is a good leaving group and can react with other nucleophiles. The thiol group of cysteine residues is a potent nucleophile and can readily react with tosylates.[1] Therefore, if your target molecule contains accessible cysteine residues, you may observe non-specific conjugation.
Troubleshooting Guide for Low Conjugation Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yield.
Problem: Low or No Conjugate Formation
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | Verify the pH of your reaction buffer immediately before use. For amine conjugation, ensure the pH is within the 7.2-8.5 range.[2][3][14] |
| Incompatible Buffer | Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.[1][2] Avoid buffers containing primary amines like Tris or glycine.[2][3] If necessary, perform a buffer exchange of your target molecule before the reaction.[7] |
| Degraded PEG Linker or Activating Reagents | Use fresh or properly stored reagents.[3] Dissolve EDC and NHS immediately before use.[10][17] Store this compound in a cool, dry place. |
| Hydrolysis of Activated NHS Ester | Prepare the activated linker immediately before adding it to your target molecule solution.[17] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.[2] |
| Insufficient Molar Ratio of PEG Linker | Increase the molar excess of the PEG linker to your target molecule. A starting point of 5- to 20-fold molar excess is common.[3][11][17] |
| Low Concentration of Reactants | If possible, increase the concentration of your target molecule in the reaction mixture.[3] |
| Steric Hindrance | Consider using a PEG linker with a longer spacer arm to overcome steric hindrance.[12] |
Quantitative Data Summary
The efficiency of this compound conjugation reactions is highly dependent on several quantitative parameters. The tables below summarize key data points for optimizing your experiments.
Table 1: pH Effects on NHS-Ester Stability and Amine Reactivity
| pH Range | Effect on NHS-Ester | Effect on Primary Amine (-NH2) | Recommended Use |
| < 7.0 | More stable, lower hydrolysis rate.[6] | Predominantly protonated (-NH3+), poor nucleophile.[2] | Suboptimal for conjugation. |
| 7.2 - 8.5 | Moderate stability, hydrolysis occurs.[2][6] | Increasingly deprotonated and reactive.[2][7] | Optimal range for amine conjugation. [2][3][6] |
| > 8.5 | Rapid hydrolysis, short half-life.[2][6][7] | Highly deprotonated and reactive.[2] | Not recommended due to rapid linker deactivation.[2][7] |
Table 2: Typical Reaction Conditions for this compound Conjugation to Proteins
| Parameter | Carboxylic Acid Activation (EDC/NHS) | Conjugation of Activated Acid to Amine | Conjugation of Tosyl Group to Amine/Thiol |
| pH | 4.5 - 6.0[17] | 7.2 - 8.5[2][6][17] | 8.0 - 9.5 (Amines)[15], 7.0 - 8.0 (Thiols)[17] |
| Temperature | Room Temperature | 4°C to Room Temperature[2][17] | Room Temperature to 50°C[15][18] |
| Reaction Time | 15 - 30 minutes[17] | 30 minutes to overnight[2][17] | 4 to 24 hours[18] |
| Molar Ratio (Linker:Target) | 1.5:1 (EDC/NHS:Linker)[17] | 5:1 to 50:1[3][19] | 5:1 to 10:1[18][20] |
| Recommended Buffers | MES | PBS, Borate, HEPES[1][2] | Phosphate, Borate, HEPES[1] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein via Carboxylic Acid Activation
This protocol first activates the carboxylic acid of this compound and then conjugates it to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
Target protein in amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column for size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS at pH 7.4.[17] If the buffer contains amines, perform a buffer exchange.
-
Activation of this compound:
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer.
-
In a separate tube, dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the linker solution to achieve a 1.5-fold molar excess of each over the linker.[17]
-
Incubate at room temperature for 15-30 minutes.[17]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis.[19]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Efficacy with PEG4 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the efficacy of Proteolysis Targeting Chimeras (PROTACs) that utilize a polyethylene glycol (PEG) 4 linker.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the design and experimental validation of PROTACs with PEG4 linkers.
Q1: What is the fundamental role of the linker in a PROTAC, and why are PEG linkers like PEG4 commonly used?
A1: The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary role is to bring the POI and the E3 ligase into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][4][5]
PEG linkers are frequently used for several advantageous reasons:
-
Hydrophilicity: The ether oxygens in the PEG chain increase the hydrophilicity of the PROTAC, which can improve the solubility of what are often large, lipophilic molecules.[2][6]
-
Biocompatibility: PEGs are well-known for their biocompatibility and are widely used in drug delivery.[5][7]
-
Tunable Length: The defined, repeating units of PEG allow for systematic and straightforward modulation of linker length, which is a key parameter for optimization.[2] This facilitates the creation of a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length for a specific biological system.[1][8]
Q2: How does the PEG4 linker length impact overall PROTAC efficacy?
A2: Linker length is a critical determinant of a PROTAC's activity, influencing both its potency (DC50, the concentration for 50% degradation) and its maximal degradation level (Dmax).[2][3][5][9][10] The effect of a specific length, such as that of a PEG4 linker (which is approximately 15 atoms), is highly dependent on the specific POI and E3 ligase pair.[4][5]
-
Too Short: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex and leading to little or no degradation.[1][3][4][11]
-
Too Long: An excessively long linker can increase flexibility, leading to a higher entropic penalty upon binding. This can result in an unstable or non-productive complex where the ubiquitination sites on the target are not accessible, thus reducing efficacy.[1][2][5][12]
-
Optimal Length: An optimal linker length, which may or may not be PEG4 for a given system, correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination.[2] This must be determined empirically.[1][3]
Q3: My PROTAC with a PEG4 linker shows low or no degradation of the target protein. What are the potential causes and troubleshooting steps?
A3: Low or no degradation is a common challenge. A systematic evaluation is necessary to pinpoint the cause.
-
Issue 1: No Ternary Complex Formation. The primary reason for inactivity is often the inability to form a stable ternary complex. The PEG4 linker may be too short or too long for your specific POI-E3 ligase pair.
-
Issue 2: Poor Cell Permeability. The PROTAC must cross the cell membrane to reach its intracellular target. While PEG linkers can sometimes improve permeability by shielding polar groups, their inherent hydrophilicity can also hinder passive diffusion.[8][12]
-
Issue 3: Incorrect Attachment Points. The linker may be attached to a position on the warhead or E3 ligase ligand that is not conducive to forming a productive ternary complex.[9] The ideal attachment point is typically a solvent-exposed region that does not disrupt the key binding interactions of the ligands.[3][4]
-
Solution: Re-evaluate the structure of your ligands and consider alternative, solvent-exposed attachment points for the linker.[9][]
-
-
Issue 4: E3 Ligase Expression. Ensure that the recruited E3 ligase (e.g., CRBN or VHL) is expressed at sufficient levels in the cell line used for your experiments.[8]
Below is a troubleshooting workflow to guide your investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Identifying Side Products in Tos-PEG4-CH2CO2H Reactions
Welcome to the technical support center for Tos-PEG4-CH2CO2H reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and characterization of side products in bioconjugation experiments using this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
This compound is a heterobifunctional linker featuring a tosyl group (Tos) and a carboxylic acid (-CH2CO2H) separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like primary amines (e.g., lysine residues, N-terminus of proteins) and thiols (e.g., cysteine residues).[2][3] The carboxylic acid can be activated, typically using carbodiimide chemistry (e.g., EDC/NHS), to react with primary amines, forming a stable amide bond.[1][2]
Q2: What are the most common side products observed in reactions involving this compound?
The primary side products in this compound reactions can be categorized as follows:
-
Multi-PEGylated Species: Molecules (e.g., proteins) with more than one PEG linker attached. This is common when the target molecule has multiple reactive sites (e.g., several lysine residues).[4]
-
Positional Isomers: A mixture of molecules where the PEG linker is attached to different sites on the target molecule (e.g., different lysine residues).[4]
-
Aggregates: High molecular weight species formed due to intermolecular cross-linking, especially if a bifunctional impurity is present or if reaction conditions promote protein denaturation.[4]
-
Hydrolyzed this compound: The tosyl group can undergo hydrolysis in aqueous solutions, particularly at neutral to high pH, resulting in an unreactive hydroxyl group (-OH).[5]
-
Unreacted Starting Materials: Residual unreacted biomolecule or this compound.
Q3: How does pH influence the formation of side products?
The pH of the reaction buffer is a critical parameter that significantly impacts the reaction's specificity and the formation of side products.[5]
-
For Amine Conjugation (via Tosyl Group): A pH range of 8.0-9.5 is generally optimal to deprotonate primary amines, increasing their nucleophilicity. However, higher pH also accelerates the hydrolysis of the tosyl group, a competing side reaction.[6]
-
For Thiol Conjugation (via Tosyl Group): A pH of 7.0-8.5 is recommended for reacting with thiols on cysteine residues.[5]
-
For Carboxylic Acid Activation (EDC/NHS): The activation step is most efficient at a pH of 4.5-7.2. The subsequent reaction of the NHS-ester with an amine is favored at pH 7-8.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Conjugate and Presence of Unreacted Starting Materials
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Optimize the reaction pH to balance nucleophile reactivity and tosyl group stability. For amine conjugation, consider a pH around 8.0-8.5. Ensure all reagents and solvents are dry.[7] |
| Suboptimal Molar Ratio | Increase the molar excess of the this compound linker. Perform a titration to find the optimal ratio for your specific molecule. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) when performing NHS-ester chemistry, as they will compete with the target molecule.[2] |
| Degraded Reagent | Ensure proper storage of this compound at -20°C in a dry environment.[5] |
Issue 2: Formation of Multiple PEGylated Products (Multi-PEGylated Species and Positional Isomers)
| Possible Cause | Recommended Solution |
| High Molar Ratio of Linker to Protein | Reduce the molar excess of this compound to favor mono-PEGylation. |
| High Reaction pH | For amine-reactive PEGylation, lowering the pH can increase selectivity for the N-terminal amine, which generally has a lower pKa than lysine ε-amines.[4] |
| Multiple Reactive Sites on the Target Molecule | If a single, specific attachment point is critical, consider site-directed mutagenesis to remove competing reactive sites. |
Issue 3: Observation of High Molecular Weight Aggregates
| Possible Cause | Recommended Solution |
| High Protein Concentration | Reduce the concentration of the protein in the reaction mixture to minimize intermolecular interactions.[4] |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and buffer composition to maintain protein stability. Running the reaction at a lower temperature (e.g., 4°C) for a longer duration may help.[4] |
| Presence of Bifunctional Impurities | Ensure the purity of the this compound reagent. |
Quantitative Data on Side Product Formation
While specific quantitative data for every reaction is highly dependent on the reactants and conditions, the following tables provide representative data on common side reactions.
Table 1: Influence of Reaction pH on Tosyl Group Hydrolysis
| pH | Temperature (°C) | Approximate Half-life of Tosyl Group |
| 4.0 | 25 | > 48 hours |
| 7.0 | 25 | ~ 24 hours |
| 9.0 | 25 | ~ 4-8 hours |
Note: This data is illustrative for a typical tosylated PEG linker. The actual hydrolysis rate of this compound may vary.[7]
Table 2: Representative Distribution of PEGylated Species in a Protein Conjugation Reaction
| Molar Ratio (Linker:Protein) | Unconjugated Protein (%) | Mono-PEGylated (%) | Di-PEGylated (%) | Multi-PEGylated & Aggregates (%) |
| 2:1 | 30 | 55 | 10 | 5 |
| 5:1 | 10 | 60 | 20 | 10 |
| 10:1 | <5 | 45 | 35 | 15 |
Note: This table provides a general trend. The optimal ratio and resulting distribution are protein-specific and must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Conjugation by RP-HPLC
This protocol describes the monitoring of the reaction between the activated carboxylic acid of this compound and a primary amine-containing molecule.
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve this compound in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add freshly prepared EDC and NHS solutions (typically a 1.5 to 5-fold molar excess over the carboxylic acid).
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing molecule to the activated linker solution. Adjust the pH to 7.2-7.5 with a non-amine buffer like PBS.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in the initial mobile phase (high aqueous content).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV at 220 nm and 260 nm (for the tosyl group).
-
Analyze the chromatograms to monitor the decrease in the peak area of the starting materials and the increase in the peak area of the desired conjugate and any side products.
-
Protocol 2: Characterization of PEGylation Products by LC-MS
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the different species in the reaction mixture.
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1.
-
For protein samples, an optional step is to add a charge-stripping agent like triethylamine post-column to simplify the mass spectrum.[8]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different components.
-
Identify the unreacted protein, mono-PEGylated, di-PEGylated, and other multi-PEGylated species based on the mass increase corresponding to the mass of the this compound linker.
-
Protocol 3: Quantification of Aggregates using SEC-MALS
This protocol uses Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for the absolute quantification of aggregates.[10][11]
-
Sample Preparation:
-
Prepare the reaction mixture and purify the conjugate if necessary.
-
Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter.
-
-
SEC-MALS Analysis:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the sample onto the SEC column.
-
The eluent passes through a UV detector, a MALS detector, and a refractive index (RI) detector.
-
-
Data Analysis:
-
The SEC separates molecules based on their hydrodynamic radius.
-
The MALS detector determines the absolute molar mass of the eluting species.
-
Quantify the percentage of monomer, dimer, and higher-order aggregates based on the peak areas and calculated molar masses.[11]
-
Visualizations
Caption: Workflow for identifying side products in this compound reactions.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. SEC-MALS as a tool for aggregation analysis - Center for Biopharma Analysis [bioanalysis.in]
- 3. Activated PEGs for Thiol PEGylation - JenKem [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. wyatt.com [wyatt.com]
- 11. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
Technical Support Center: Optimizing Solubility of Tos-PEG4-CH2CO2H Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the solubility of Tos-PEG4-CH2CO2H conjugates. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to enhance the outcomes of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a heterobifunctional linker. It contains a tosyl group, which is an excellent leaving group for reactions with nucleophiles like amines and thiols, and a carboxylic acid that can be activated to react with primary amines.[1][2] The 4-unit polyethylene glycol (PEG) spacer is hydrophilic, which helps to improve the solubility of the resulting conjugate in aqueous solutions, reduce aggregation, and minimize non-specific binding.[2]
Q2: My this compound conjugate has poor solubility in aqueous buffers. What are the likely causes?
A2: While the PEG4 linker is intended to improve hydrophilicity, the overall solubility of the conjugate is influenced by the properties of the molecule it is attached to.[1] Common reasons for poor aqueous solubility include:
-
Hydrophobicity of the conjugated molecule: If you have conjugated a large or hydrophobic molecule, it can counteract the solubilizing effect of the short PEG4 chain.[1]
-
pH of the solution: The carboxylic acid group on the linker has a pKa around 4.5. At or below this pH, the carboxyl group is protonated (-COOH), making it less polar and significantly reducing water solubility.[1]
-
High conjugate concentration: You might be attempting to dissolve the conjugate above its solubility limit.[1]
-
Ionic strength: High salt concentrations can sometimes lead to a "salting out" effect, which decreases the solubility of the conjugate.[1]
Q3: How does the length of the PEG chain affect the solubility of the conjugate?
A3: The molecular weight of the PEG chain can significantly impact the solubility of the conjugate.[3] Generally, a longer PEG chain will impart greater hydrophilicity and can lead to a more significant increase in the solubility of the conjugate.[4] However, the optimal PEG chain length will depend on the specific properties of the molecule being conjugated.
Q4: What is the best buffer for dissolving and working with my this compound conjugate?
A4: To maximize solubility, it is recommended to use a buffer with a pH well above the pKa of the carboxylic acid, typically in the range of 7.0-8.5.[1] This ensures the carboxylic acid is in its deprotonated and more soluble carboxylate form (-COO⁻). Phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point for many conjugates.[1]
Q5: Can I use organic solvents to dissolve my conjugate?
A5: Yes, if your conjugate has poor aqueous solubility, a common strategy is to first dissolve it in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[5][6] This stock solution can then be slowly added to your aqueous buffer while vortexing.[6] It is crucial to ensure the final concentration of the organic co-solvent is low enough (typically below 10%) to not interfere with your downstream applications.[7]
Troubleshooting Guide: Improving Conjugate Solubility
This guide provides a systematic approach to resolving common solubility issues encountered with this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dissolution in aqueous buffer | The conjugate is highly hydrophobic. | Prepare a concentrated stock solution in an organic co-solvent like DMSO or DMF and add it dropwise to the aqueous buffer while stirring.[6] |
| The pH of the buffer is too low. | Ensure the buffer pH is in the range of 7.0-8.5 to keep the terminal carboxyl group deprotonated and more soluble.[1] | |
| The conjugate concentration is too high. | Try dissolving a smaller amount of the conjugate or increasing the volume of the solvent. | |
| Cloudiness or precipitation during the conjugation reaction | High concentration of reactants. | Reduce the concentration of the protein or other molecule in the reaction mixture to minimize the chances of aggregation.[4][7] |
| Suboptimal buffer conditions. | Screen different buffer systems and ionic strengths to find conditions that maintain the solubility of both the starting materials and the final conjugate.[3][7] | |
| Difficulty in purifying the conjugate due to aggregation | The conjugate is unstable under the purification conditions. | Perform all purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[7] |
| Non-specific binding to the chromatography column. | For size-exclusion chromatography (SEC), consider adding excipients like arginine to the mobile phase to reduce non-specific interactions.[7] For ion-exchange chromatography, adjust the salt concentration or pH of the elution buffer.[7] | |
| The purified conjugate has poor long-term stability in solution | The formulation buffer is not optimal. | Experiment with the addition of solubility-enhancing excipients such as L-arginine (0.1-1 M), sugars (sucrose, trehalose), or non-ionic surfactants (Polysorbate 20 or 80).[3] |
Quantitative Data on Solubility Enhancement
PEGylation is a proven method to increase the aqueous solubility of hydrophobic molecules. The degree of enhancement depends on the properties of the parent molecule and the nature of the PEG chain. The following table provides representative data on the impact of PEGylation on the solubility of different compounds.
| Molecule | PEG Derivative Used | Solubility Before PEGylation | Solubility After PEGylation | Fold Increase in Solubility |
| Curcumin | Solid dispersion with PEG 6000 | 0.432 µg/mL | 25.3 µg/mL | ~58x[7] |
| Camptothecin | Encapsulation in a water-soluble pillar[8]arene (supramolecular approach with PEG-like properties) | - | - | 380x[7] |
| 10-Hydroxycamptothecin | Encapsulation in a water-soluble pillar[8]arene | - | - | 40x[7] |
Experimental Protocols
Protocol 1: General Procedure for Improving the Solubility of a Lyophilized this compound Conjugate
This protocol is intended for conjugates with moderate to poor aqueous solubility.
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous DMSO or DMF
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Add a minimal volume of anhydrous DMSO or DMF directly to the vial containing the lyophilized conjugate.
-
Vortex or sonicate the mixture until the solid is completely dissolved. This will serve as your concentrated stock solution.[6]
-
-
Dilution into Aqueous Buffer:
-
While vigorously vortexing the aqueous buffer, slowly add the desired volume of the stock solution dropwise.
-
If you observe any cloudiness or precipitation, try preparing a more dilute final solution.
-
Ensure the final concentration of the organic co-solvent is compatible with your intended application (typically <10%).[7]
-
Protocol 2: PEG Precipitation Assay for Assessing Conjugate Solubility
This method provides a quantitative assessment of the relative solubility of your protein-PEG conjugate. A higher concentration of PEG required to induce precipitation indicates better solubility of the conjugate.[3]
Materials:
-
Purified protein-PEG conjugate solution (1-10 mg/mL)
-
Precipitation Buffer (the same buffer as the conjugate)
-
High-concentration PEG stock solution (e.g., 50% w/v PEG 8000 in Precipitation Buffer)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a PEG Dilution Series: In the wells of the 96-well plate, prepare a serial dilution of the PEG stock solution using the Precipitation Buffer. The final PEG concentrations should typically range from 0% to 30% (w/v).
-
Add Conjugate Solution: Add a fixed volume of your protein-PEG conjugate solution to each well containing the different concentrations of PEG.
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature for a set period (e.g., 30 minutes).
-
Measure the optical density (OD) of each well at a wavelength where the protein does not absorb (e.g., 340-600 nm) to assess turbidity.[3]
-
-
Data Analysis: Plot the OD values against the corresponding PEG concentrations. The point at which the OD begins to increase significantly indicates the onset of precipitation and provides a measure of the conjugate's solubility.
Visualizations
Caption: Troubleshooting workflow for poor conjugate solubility.
Caption: Drug delivery pathway for PEGylated conjugates.
References
challenges in purifying PEGylated proteins and peptides
Welcome to the Technical Support Center for PEGylated Protein and Peptide Purification.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of PEGylated proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary ?
The main challenge in purifying PEGylated biomolecules stems from the heterogeneity of the PEGylation reaction mixture.[1] This complexity arises from:
-
Heterogeneity of the Reaction Mixture: The reaction often yields a mix of the desired PEGylated product, unreacted protein or peptide, excess PEG reagent, and proteins with multiple PEG chains attached (e.g., mono-, di-, and multi-PEGylated species).[1][2]
-
Positional Isomers: PEG chains can attach to different sites on the protein, creating isomers with the same molecular weight but potentially different physicochemical properties, making them difficult to separate.[1][2][3]
-
"Charge Shielding" Effect: The neutral PEG polymer can mask the protein's surface charges, reducing the differences in charge between PEGylated species and the native protein, which complicates purification by ion-exchange chromatography.[2]
-
Polydispersity of PEG: The PEG reagent itself is often a mixture of polymers with varying chain lengths, which contributes to the broadness of peaks during chromatography.[4][5]
-
Aggregation: PEGylated proteins and peptides can be prone to aggregation, forming high molecular weight species that are challenging to purify and characterize.[3]
Q2: What are the most common methods for purifying PEGylated proteins and peptides?
The most frequently used purification techniques leverage differences in size, charge, and hydrophobicity. These include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller unreacted PEG and native protein from the larger PEGylated conjugate.[3][]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains alters the protein's charge, allowing for the separation of different PEGylated species.[][7]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. The hydrophobic nature of the PEG backbone can be utilized for separation.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity and is particularly useful for smaller peptides and for separating positional isomers.[]
Often, a multi-step approach combining these techniques is necessary to achieve high purity.[2][8]
Q3: How does the size of the PEG chain influence the purification strategy?
The molecular weight of the PEG chain significantly impacts the choice of purification method:
-
Large PEG Chains (>20 kDa): These create a substantial difference in the hydrodynamic radius between the PEGylated and non-PEGylated protein, making SEC a very effective separation method.[3] In IEX, larger PEG chains result in greater charge shielding, which can also be exploited for separation.[3]
-
Small PEG Chains (<5 kDa): The smaller size difference makes SEC less effective for separating species with varying degrees of PEGylation.[3] In such cases, IEX and RP-HPLC are often more suitable.[3]
Q4: How can I detect and quantify my PEGylated protein and unreacted PEG?
Several analytical techniques can be used:
-
SDS-PAGE: Successful PEGylation will show a significant increase in the apparent molecular weight of the protein.[9]
-
HPLC-SEC: Can be used to determine the relative amounts of PEGylated protein, native protein, and free PEG.[9]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the molecular weight of the PEGylated product and determine the number of attached PEG chains.[9][10]
-
Detectors for PEG: Since PEG lacks a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used in series with a UV detector to quantify unreacted PEG.[11][12][13]
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG | Inappropriate column choice (pore size). | Select a column with a suitable pore size. For large PEGylated proteins, a pore size that allows the conjugate to elute in the void volume while retaining smaller molecules is ideal.[2] |
| Sample volume is too large. | The sample volume should ideally be between 2-5% of the total column volume for optimal resolution.[2][7] | |
| Insufficient difference in hydrodynamic radii. | For successful separation, the ratio of the hydrodynamic radii of the components should be at least 1.26.[10] Consider using an alternative technique if the size difference is too small. | |
| Low Recovery of PEGylated Compound | Non-specific binding to the column matrix. | Ensure the column is well-equilibrated. Adding agents like arginine to the mobile phase can help suppress hydrophobic interactions.[2][14] |
| Protein precipitation on the column. | Check the solubility of your PEGylated protein in the chosen mobile phase and adjust the pH or ionic strength if necessary.[2] | |
| Distorted Peak Shapes | Unwanted interactions with the stationary phase. | Ensure mobile phase compatibility with the column. For some PEGylated proteins, adding a small amount of an organic modifier like isopropanol can improve peak shape.[2][14] |
Ion Exchange Chromatography (IEX)
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly affect the protein's surface charge and its interaction with the resin.[2] |
| Inappropriate salt gradient. | For species with small charge differences, a shallow salt gradient is often more effective than a step elution.[2] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | The PEG chain may prevent access to the protein's charged residues. This effect can sometimes be modulated by adjusting the pH or ionic strength. |
| No Binding to Column | Incorrect buffer pH or ionic strength. | Ensure the pH of the loading buffer results in a net charge on the protein that is opposite to the charge of the resin. The ionic strength should be low enough to facilitate binding.[15] |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause | Recommendation |
| Poor Resolution | Inappropriate salt concentration. | The type and concentration of the salt (e.g., ammonium sulfate) in the binding buffer are critical and need to be determined empirically.[2][15] |
| Weak hydrophobic interaction. | For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be necessary.[2][15] | |
| Low Recovery | Protein precipitation at high salt concentrations. | Screen different salts and their concentrations. A lower initial salt concentration might be required.[15] |
| Irreversible binding. | If the protein is very hydrophobic, consider adding a mild organic modifier to the elution buffer to aid in desorption.[15] |
Reversed-Phase HPLC (RP-HPLC)
| Issue | Possible Cause | Recommendation |
| Broad Peaks | PEG Heterogeneity (Polydispersity). | The inherent variability in PEG chain length leads to a population of PEGylated peptides with slightly different properties, causing peak broadening.[4] |
| Conformational Flexibility. | The flexible PEG chain can adopt multiple conformations, each interacting differently with the stationary phase.[4] | |
| Secondary Interactions. | Unwanted interactions between the PEG chain and the stationary phase can cause peak tailing. | |
| Poor Peak Shape and Recovery | Inappropriate experimental conditions. | Optimize column chemistry (e.g., C4 for smaller PEGs, C18 for larger PEGs).[4] Increase column temperature (e.g., 45-90°C) to improve peak shape.[11][15] Use a shallow gradient for better resolution.[4] |
Experimental Protocols
General Workflow for PEGylated Protein Purification
A typical purification strategy involves a primary capture step followed by a polishing step.
Caption: General purification workflow for PEGylated proteins.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed to separate the PEGylated protein from unreacted protein and free PEG.
Materials:
-
SEC column (e.g., Superdex 200, Sephacryl S-300)[7]
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer containing at least 150 mM salt.[7]
-
Clarified PEGylation reaction mixture (filtered through a 0.22 µm filter)[7]
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for an analytical column).[7]
-
Sample Loading: Load the clarified reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume.[7]
-
Elution: Elute the sample with the mobile phase using an isocratic flow. The larger PEGylated protein will elute first, followed by the native protein, and then the smaller unreacted PEG.[7]
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[7]
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated protein.[7]
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is for separating PEGylated species with different degrees of PEGylation.
Materials:
-
IEX column (e.g., Q Sepharose for anion exchange, SP Sepharose for cation exchange)[7]
-
Chromatography system
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).[7]
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange).[7]
-
Dialyzed or desalted PEGylation reaction mixture in Binding Buffer.[7]
Procedure:
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.[7]
-
Sample Loading: Load the prepared sample onto the column.[7]
-
Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.[7]
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing Buffer A and Buffer B).
-
Fraction Collection: Collect fractions throughout the gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical HPLC to identify the fractions containing the desired PEGylated species.[9]
Troubleshooting Logic for Low PEGylation Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Hydrolysis of Tos-PEG4-CH2CO2H
Welcome to the technical support center for Tos-PEG4-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the successful use of this reagent in your experiments and to prevent its premature hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It features a tosyl group at one end, a four-unit polyethylene glycol (PEG) spacer, and a carboxylic acid group at the other end. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] This linker is commonly used in bioconjugation, drug delivery, and for the synthesis of more complex molecules.[1][]
Q2: What causes the premature hydrolysis of the tosyl group in this compound?
The tosyl (p-toluenesulfonyl) group is susceptible to hydrolysis, which involves the cleavage of the tosyl group to form a hydroxyl group (-OH).[1] This reaction is primarily caused by the presence of nucleophiles, most commonly water or hydroxide ions.[1] The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and moisture.[1][5]
Q3: How should I properly store this compound to minimize hydrolysis?
To maintain the reactivity of your this compound, proper storage is critical.
-
Environment: Store in a desiccated, dark environment, preferably under an inert atmosphere like nitrogen or argon.[7]
-
Handling: Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][8] For bulk reagents, it is recommended to repackage them into smaller, single-use aliquots to minimize exposure to moisture.[7]
Q4: What is the optimal pH for reacting this compound with amines to balance reactivity and minimize hydrolysis?
The optimal pH for the reaction of tosylated PEG with amines is a compromise. While the nucleophilicity of the amine increases with pH, so does the rate of hydrolysis of the tosyl group.[1][5] A pH range of 8-10 is generally suitable for reactions with amines.[1]
Q5: Can I prepare stock solutions of this compound?
It is strongly recommended to prepare solutions of this compound immediately before use.[6][9] Do not prepare and store stock solutions, as the tosyl group will readily hydrolyze over time, rendering the reagent inactive.[6] Any unused reconstituted reagent should be discarded.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound, with a focus on preventing hydrolysis.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Action |
| Hydrolysis of the Tosyl Group | If the tosyl group has hydrolyzed, the PEG linker will have a hydroxyl group, which is a poor leaving group and will not react with amines under standard conditions.[1] Action: Use a fresh vial of the reagent, ensuring it was stored correctly and brought to room temperature before opening to prevent moisture condensation.[6][8] |
| Suboptimal pH | The nucleophilicity of the target amine is pH-dependent. The reaction should be performed under conditions where the amine is deprotonated and nucleophilic.[1] Action: Ensure the reaction buffer pH is within the optimal range of 8-10 for reactions with amines.[1] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated PEG.[8] Action: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.[6] If your molecule of interest is in an amine-containing buffer, perform a buffer exchange prior to the reaction.[6] |
| Insufficient Reaction Time or Temperature | Nucleophilic substitution reactions require adequate time to proceed to completion. Action: Ensure you are allowing sufficient time for the reaction. Gentle heating might be necessary for less reactive amines, but be mindful that higher temperatures can also accelerate hydrolysis.[1] |
| Steric Hindrance | If your target amine is sterically hindered, the reaction rate will be slower.[1] Action: Increase the reaction time or consider a slight increase in temperature. A higher molar excess of the PEG reagent may also be beneficial.[8] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Action |
| Variable Reagent Activity | Inconsistent handling and storage of the this compound can lead to varying degrees of hydrolysis and thus, inconsistent activity.[6] Action: Strictly adhere to the recommended handling and storage procedures for every experiment.[6] |
| Moisture Contamination | Introduction of moisture into the reagent vial or solvents will lead to hydrolysis.[6] Action: Use high-quality, anhydrous solvents (e.g., DMSO, DMF) for the initial dissolution of the reagent.[6] Always allow the reagent vial to reach room temperature before opening.[6][8] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
-
Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4-8.5) at a concentration of 1-10 mg/mL.[5][9] If the protein is in a buffer containing primary amines, perform a buffer exchange.[6]
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF.[6]
-
PEGylation Reaction: Add the dissolved this compound to the protein solution. A molar excess of 5- to 50-fold of the PEG reagent over the protein is a common starting point.[8] The final concentration of the organic solvent should ideally not exceed 10%.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[9]
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to consume any unreacted PEG reagent.[5]
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography (SEC).[5]
-
Storage: Store the purified PEGylated protein under the same conditions as the unmodified protein.[5]
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C or lower[6][7] | Minimizes hydrolysis and maintains reagent activity. |
| Storage Atmosphere | Dry, inert gas (Nitrogen or Argon)[7] | Protects against moisture and oxidation. |
| Reaction pH (with amines) | 8 - 10[1] | Balances amine nucleophilicity and tosyl group stability. |
| Reaction Buffers | Amine-free (e.g., PBS, HEPES, Borate)[6] | Prevents competition for the activated PEG reagent. |
| Solvents for Dissolution | Anhydrous DMSO or DMF[6] | Minimizes introduction of water. |
| Stock Solutions | Prepare immediately before use[6][9] | This compound is prone to hydrolysis in solution. |
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Steric Hindrance in Bioconjugation with PEG Linkers
Welcome to the technical support center for bioconjugation utilizing Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that physically obstructs a chemical reaction.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein, or the bulky nature of a labeling molecule prevents the desired chemical linkage from forming efficiently at a specific site.[1][2] This can be due to the target functional group (e.g., an amino acid residue) being buried within the biomolecule's folded structure or shielded by nearby residues.[1][3]
Q2: What are the common indicators that steric hindrance is impacting my bioconjugation reaction?
A: Common signs that steric hindrance is affecting your experiment include:
-
Low or no conjugation yield: The amount of the final bioconjugate is significantly less than expected.[2][3]
-
Incomplete conjugation: Even with an excess of the labeling reagent, the biomolecule does not become fully conjugated.[3]
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface.[3]
-
Precipitation of the modified protein: Over-modification at more accessible sites can alter the protein's properties, leading to aggregation and precipitation.[3]
-
Reduced biological activity: The PEG linker may block the active site of the biomolecule or interfere with its ability to bind to its target.[4]
Q3: How do PEG linkers help overcome steric hindrance?
A: PEG linkers act as flexible spacer arms that create distance between the two molecules being conjugated.[3][5] This increased separation minimizes the spatial interference between bulky biomolecules, allowing the reactive groups to access each other more easily.[3][5] The key benefits include:
-
Increasing distance: A longer PEG linker extends the reactive group away from the biomolecule's surface, enabling it to access sterically hindered sites.[2]
-
Providing flexibility: The flexible nature of the PEG chain allows the reactive group to navigate around bulky protein domains to find its target.[2]
-
Improving solubility: The hydrophilic nature of PEG can help prevent the aggregation of hydrophobic molecules during conjugation, which can indirectly improve reaction efficiency.[2][6]
Q4: How does the length of a PEG linker affect bioconjugation and the final conjugate?
A: The length of the PEG linker is a critical parameter that requires optimization for each specific application.[4]
-
Too short: A short linker may not provide enough separation between the conjugated molecules, leading to continued steric clash and potentially reduced biological activity of the final product.[4][7]
-
Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, creating its own steric hindrance.[2][4] It can also impact the pharmacokinetic properties of the final conjugate, though often by extending its circulation half-life.[8][9] Finding the optimal length frequently requires empirical testing.[2]
Q5: What is the difference between linear and branched PEG linkers in the context of steric hindrance?
A:
-
Linear PEG linkers are straight chains that act as simple spacers. They are often sufficient for overcoming steric hindrance and may lead to higher conjugation yields and better retention of bioactivity.[10]
-
Branched PEG linkers have multiple PEG arms extending from a central core. This structure can provide a greater hydrodynamic radius, which can be more effective at shielding the biomolecule from its environment.[10] However, this increased bulk can sometimes contribute to steric hindrance, potentially lowering conjugation efficiency and the biological activity of the final product.[10]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
You are observing a significantly lower yield of your desired bioconjugate than expected. This is a common problem that can often be attributed to steric hindrance.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting Logic for Low Conjugation Yield.
Problem 2: Loss of Biological Activity After PEGylation
Your purified bioconjugate has significantly reduced or a complete loss of biological activity (e.g., reduced binding affinity, lower cytotoxicity).
Potential Causes & Solutions for Reduced Bioactivity
Caption: Decision tree for addressing reduced bioactivity.
Data Presentation
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs)
| Linker-Payload | PEG Spacer Length | Average DAR |
| Val-Cit-PABC-MMAE | None | ~3.5 |
| Val-Cit-PABC-MMAE | PEG6 | ~3.5 |
| Note: This table summarizes representative data, showing that in some cases, shorter PEG linkers do not impede the achievement of a desired DAR.[4] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Molecular Weight | In Vitro Cytotoxicity Reduction (fold) |
| ZHER2-SMCC-MMAE (HM) | None | 1 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5 - 6.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22 - 22.5 |
| Note: This table illustrates a general trend where increasing linker length can reduce steric hindrance and improve pharmacokinetic properties, but may also decrease in vitro potency.[4][11][12] |
Table 3: Comparison of Hydrodynamic Radius for Linear vs. Branched PEG Linkers on Human Serum Albumin (HSA)
| PEG Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Note: Data synthesized from a study on PEGylated Human Serum Albumin. This table illustrates that for the same molecular weight, a branched PEG linker imparts a larger hydrodynamic radius, which can contribute to greater steric effects.[10] |
Experimental Protocols
Protocol 1: General Procedure for Amine PEGylation using an NHS-Ester PEG Linker
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[13]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0).[13]
-
NHS-Ester PEG (moisture-sensitive, store at -20°C with desiccant).[13]
-
Anhydrous Dimethyl Sulfoxide (DMSO).[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).[3]
Workflow:
Caption: Workflow for NHS-Ester-PEG conjugation to a protein.
Methodology:
-
Prepare the Protein: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the target protein for the PEG linker.[14][15]
-
Prepare the PEG-NHS Ester: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to create a stock solution.[4] Do not store the solution, as the NHS ester is moisture-sensitive and can hydrolyze.[13][14]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.[4] The optimal molar ratio should be determined empirically.[15]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[3][4]
-
Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[3]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.[3]
Protocol 2: General Procedure for Thiol PEGylation using a Maleimide-PEG Linker
This protocol outlines a general method for conjugating a maleimide-activated PEG linker to free sulfhydryl groups (cysteines) on a protein.
Materials:
-
Protein of interest containing one or more cysteine residues.[5]
-
Maleimide-PEG linker.[5]
-
Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5).[5]
-
Reducing agent (e.g., TCEP or DTT).[3]
-
Anhydrous DMSO.[4]
-
Purification system (e.g., SEC column).[5]
Methodology:
-
Reduce the Protein (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Dissolve the protein in a suitable buffer and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.[3][5]
-
Remove Reducing Agent: It is crucial to immediately remove the reducing agent before adding the maleimide-PEG linker, as it will react with the maleimide. Use a desalting column for this step.[3][4]
-
Prepare the PEG-Maleimide: Immediately before use, dissolve the Maleimide-PEG in anhydrous DMSO.[4][5]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the reduced protein solution.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3][4] Protect the reaction from light.[13]
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and protein.[4][5]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Tos-PEG4-CH2CO2H
Welcome to the technical support center for Tos-PEG4-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for reactions involving this versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what do they react with?
This compound is a heterobifunctional linker with two distinct reactive ends:
-
Carboxylic Acid (-COOH): This group can be activated to react with primary amines (-NH₂) to form a stable amide bond.[1][2][3] The most common activation method is using carbodiimide chemistry, such as EDC in the presence of NHS.[1][2]
-
Tosyl Group (Tos-): The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles.[1][4][5] It readily reacts with thiols (sulfhydryl groups, -SH) and can also react with primary amines at an elevated pH.[1][6]
Q2: What is the optimal pH for reacting the carboxylic acid group of this compound with an amine?
For optimal efficiency, a two-step pH process is recommended when coupling the carboxylic acid with a primary amine using EDC/NHS chemistry.[7][8][9]
-
Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[7][8][10] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[7][8]
-
Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine is favored at a neutral to slightly basic pH, generally between pH 7.2 and 8.5 .[7][8][11] This higher pH ensures that the primary amine is deprotonated and thus more nucleophilic.[7] Common buffers for this step include phosphate-buffered saline (PBS).[7][12]
Q3: Can I perform the EDC/NHS coupling reaction in a single step (one-pot)?
While a one-pot reaction at a single pH is possible, it often leads to lower coupling efficiency compared to the two-step pH process.[7] A compromise pH range of 6.0-7.5 is often used for one-pot reactions.[8] However, at the higher end of this range, the hydrolysis of the NHS-ester intermediate becomes more significant, which can reduce the overall yield.[8]
Q4: How does pH affect the stability of the activated NHS-ester of this compound?
The stability of the NHS-ester is highly dependent on pH and it is susceptible to hydrolysis, which renders it inactive.[7][13] The rate of hydrolysis increases significantly as the pH rises.[13][14] This makes it crucial to proceed with the amine coupling step promptly after the activation step.[7]
Q5: What is the optimal pH for reacting the tosyl group of this compound?
The optimal pH for reacting the tosyl group depends on the nucleophile:
-
With Primary Amines: The reaction requires the amine to be deprotonated, so an alkaline pH of above 8.0, and often in the range of 8.5-9.5 , is recommended.[2][6]
-
With Thiols (Sulfhydryls): To balance thiol reactivity and minimize side reactions, a pH range of 7.0 to 8.0 is generally optimal.[1]
Q6: What types of buffers should I use for my reactions?
It is critical to use buffers that do not contain competing nucleophiles.[7][15]
-
For EDC/NHS activation: Use buffers free of amines and carboxylates, such as MES buffer.[7][8]
-
For amine coupling (NHS ester reaction): Avoid buffers containing primary amines, such as Tris or glycine.[15][16] Phosphate, borate, or bicarbonate buffers are suitable choices.[11][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH for Activation: The pH during the EDC/NHS activation of the carboxylic acid was too high or too low. | Ensure the activation step is performed in the optimal pH range of 4.5-6.0 using a non-amine, non-carboxylate buffer like MES.[7][8] |
| Incorrect pH for Coupling: The pH during the reaction with the amine or thiol was not optimal for nucleophilicity. | For NHS-ester coupling with amines, adjust the pH to 7.2-8.5.[7][11] For tosyl group reactions with amines, use a pH > 8.0.[1][6] For tosyl group reactions with thiols, a pH of 7.0-8.0 is recommended.[1] | |
| Hydrolysis of Activated NHS-Ester: Too much time elapsed between the activation and coupling steps, or the coupling pH was too high, leading to hydrolysis of the NHS-ester. | Add the amine-containing molecule immediately after the 15-30 minute activation period.[1] Avoid excessively high pH during the coupling step; stay within the recommended range. | |
| Protein Aggregation/Precipitation | Reaction pH is too close to the protein's isoelectric point (pI). | Adjust the reaction pH to be at least 1-2 units away from the pI of your protein to maintain its solubility.[8] |
| Inconsistent Results Between Experiments | Poor pH control. | Always use a high-quality buffer within its effective buffering range.[8] Verify the pH of the reaction mixture after all components have been added.[8] |
Quantitative Data Summary
The stability of the N-hydroxysuccinimide (NHS) ester, the reactive intermediate in EDC/NHS coupling, is critically dependent on pH. Higher pH leads to a faster rate of hydrolysis, which competes with the desired amidation reaction.
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Half-life of NHS-Ester | Implication for Reaction Efficiency |
| 7.0 | 4-5 hours | Relatively stable, allowing for sufficient time for the coupling reaction.[7][12] |
| 8.0 | 1 hour | Increased rate of hydrolysis; the coupling reaction should be performed promptly.[7][12] |
| 8.6 | 10 minutes | Very rapid hydrolysis, which can significantly lower the yield of the desired conjugate.[7][11] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol details the activation of the carboxylic acid group and subsequent reaction with an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7]
-
Quenching Solution (optional): Hydroxylamine, Tris, or glycine
Procedure:
Step 1: Activation of Carboxylic Acid
-
Dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the solution. A molar ratio of 1:1.5:1.5 (Carboxylic Acid:EDC:NHS) is a good starting point.[1]
-
Incubate the reaction for 15-30 minutes at room temperature.[1]
Step 2: Coupling to Amine
-
Immediately after activation, either add the amine-containing molecule (dissolved in Coupling Buffer) to the activation mixture and adjust the pH to 7.2-7.5, or purify the activated linker and dissolve it in Coupling Buffer before adding the amine.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
(Optional) Quench the reaction by adding a quenching solution to consume any unreacted NHS-esters.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Reaction of this compound with a Thiol
This protocol describes the reaction of the tosyl group with a thiol-containing molecule, assuming the carboxylic acid end has already been conjugated.
Materials:
-
Amine-conjugated Tos-PEG4-linker
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2[1]
Procedure:
-
Dissolve the amine-conjugated Tos-PEG4-linker in the Reaction Buffer.
-
Add the thiol-containing molecule to the solution. A 1.5 to 5-fold molar excess of the thiol is recommended.[1]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Purify the final conjugate using an appropriate chromatographic method to remove unreacted components.
Visualizations
Caption: Workflow for EDC/NHS coupling of this compound to a primary amine.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: pH-dependent reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. lumiprobe.com [lumiprobe.com]
Technical Support Center: Plasma Stability of PEGylated Bioconjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the plasma stability of PEGylated bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary plasma stability issues encountered with PEGylated bioconjugates?
A1: The most common plasma stability issues include:
-
Proteolytic Degradation: Cleavage of the peptide or protein backbone by plasma proteases. While PEGylation provides a steric shield, some bioconjugates can remain susceptible to enzymatic degradation.[1][2]
-
De-PEGylation (Hydrolysis): The cleavage of the linker bond between the polyethylene glycol (PEG) chain and the bioconjugate.[3] This is often driven by hydrolysis and is dependent on the linker chemistry, pH, and temperature.[3]
-
Aggregation: The formation of soluble or insoluble clusters of the bioconjugate, which can decrease therapeutic efficacy and potentially increase immunogenicity.[3][4]
-
Oxidation: Covalent modification of certain amino acid residues (e.g., methionine, cysteine) by reactive oxygen species in the plasma.[3]
-
Accelerated Blood Clearance (ABC) Phenomenon: A rapid clearance of the PEGylated bioconjugate from circulation upon repeated administration, often mediated by the production of anti-PEG antibodies.[5][6]
Q2: How does the length and structure of the PEG chain affect plasma stability?
A2: The molecular weight and structure of the PEG chain are critical factors:
-
Longer PEG Chains: Generally, longer PEG chains increase the hydrodynamic size of the bioconjugate, which can prolong its circulation half-life by reducing renal clearance and providing a more effective shield against proteases.[7][8]
-
Branched PEG Chains: Branched PEGs can offer a more significant steric hindrance effect compared to linear PEGs of the same molecular weight, which can lead to enhanced protection from enzymatic degradation and reduced immunogenicity.[8] However, very high molecular weight or densely packed PEGs might also sterically hinder the bioconjugate's active site, potentially reducing its biological activity.[9]
Q3: What is the Accelerated Blood Clearance (ABC) phenomenon and what causes it?
A3: The ABC phenomenon is an unexpected and rapid clearance of a PEGylated bioconjugate from the bloodstream upon the second or subsequent administrations.[5][10] It is an immune response triggered by the production of antibodies, primarily anti-PEG IgM and IgG.[6][11] The first dose of the PEGylated bioconjugate can prime the immune system, leading to the generation of these antibodies.[10] Upon subsequent injections, these anti-PEG antibodies bind to the PEG chains, leading to complement activation and rapid uptake by macrophages, primarily in the liver and spleen, thus clearing the bioconjugate from circulation.[5][12]
Troubleshooting Guides
Problem 1: My PEGylated bioconjugate shows rapid degradation in an in vitro plasma stability assay.
-
Possible Cause 1: Proteolytic Degradation.
-
Troubleshooting Steps:
-
Increase PEG chain length or density: A larger or more branched PEG molecule can provide better steric protection against proteases.
-
Site-specific PEGylation: Attaching PEG at sites away from known protease cleavage sites can improve stability.
-
Use protease inhibitors: For in vitro assays, adding a cocktail of protease inhibitors to the plasma can help identify if proteolytic degradation is the primary issue.
-
-
-
Possible Cause 2: Linker Instability (De-PEGylation).
-
Troubleshooting Steps:
-
Evaluate linker chemistry: Some linkers are more susceptible to hydrolysis at physiological pH than others. Consider using a more stable linker chemistry.
-
pH optimization: If the application allows, formulating the bioconjugate at a pH where the linker is more stable can be beneficial.
-
-
Problem 2: I observe a significant loss of my PEGylated bioconjugate between the first and second dose in vivo (suspected ABC phenomenon).
-
Possible Cause: Production of anti-PEG antibodies.
-
Troubleshooting Steps:
-
Measure anti-PEG IgM and IgG levels: Collect plasma samples before and after administration to test for the presence of anti-PEG antibodies using an ELISA-based assay.[11]
-
Modify the PEG structure: Altering the PEG architecture (e.g., using a different molecular weight or a branched PEG) may reduce its immunogenicity.
-
Co-administration with free PEG: Injecting a high molecular weight free PEG before administering the PEGylated bioconjugate can saturate the circulating anti-PEG antibodies, thus preventing them from binding to the bioconjugate and mitigating the ABC effect.[13][14]
-
-
Problem 3: My PEGylated bioconjugate solution becomes cloudy or forms precipitates during storage or in plasma.
-
Possible Cause: Aggregation.
-
Troubleshooting Steps:
-
Optimize formulation: Adjust the buffer pH to be away from the isoelectric point (pI) of the protein. The addition of excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 20) can help stabilize the bioconjugate.[15]
-
Control protein concentration: High concentrations can promote aggregation. It may be necessary to work with more dilute solutions.[3]
-
Storage conditions: Aliquot the bioconjugate to avoid repeated freeze-thaw cycles and store at the recommended temperature (e.g., -80°C for long-term storage).[16]
-
-
Quantitative Data on Plasma Stability
The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on the stability and pharmacokinetics of bioconjugates.
Table 1: Comparison of Half-Life for PEGylated vs. Non-PEGylated Bioconjugates
| Bioconjugate | Modification | Half-Life | Analytical Method |
| A20FMDV2 Peptide | Native | ~0% remaining after 24h (rat serum) | RP-HPLC |
| A20FMDV2 Peptide | PEGylated (PEG20) | >30% remaining after 48h (rat serum) | RP-HPLC |
| Interferon | Native | 32 minutes | ELISA |
| Interferon | PASylated (600 residues) | 15.85 hours | ELISA |
| Growth Hormone | Native | < 3 minutes | ELISA |
| Growth Hormone | PASylated (600 residues) | 4.42 hours | ELISA |
| Peptide (Mr 40,000) | PEGylated | 5.4 hours | Not Specified |
| Peptide (Mr 150,000) | PEGylated | 17.7 hours | Not Specified |
Table 2: Influence of PEG Chain Length on the Stability of A20FMDV2 Peptide in Human Plasma
| PEG Modification | % Intact after 24 hours |
| PEG₂ | Highly stable |
| PEG₅ | Highly stable |
| PEG₂₀ | Less stable than shorter PEGs |
Note: In contrast to rat serum, shorter PEG chains conferred greater stability in human plasma for this specific peptide.[17]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PEGylated bioconjugate in plasma over time.
Materials:
-
PEGylated bioconjugate stock solution
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard, or 10% trichloroacetic acid (TCA))
-
Centrifuge
-
HPLC or LC-MS system
Methodology:
-
Pre-warm plasma: Thaw and pre-warm the plasma to 37°C.
-
Spike bioconjugate: Add the PEGylated bioconjugate stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µM).
-
Incubation: Incubate the mixture at 37°C with gentle agitation.
-
Time points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench reaction: Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifugation: Vortex the quenched samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample analysis: Carefully collect the supernatant and analyze it using a validated RP-HPLC or LC-MS method to quantify the amount of the intact PEGylated bioconjugate remaining.
-
Data analysis: Plot the percentage of the remaining intact bioconjugate against time to determine its half-life in plasma.
Protocol 2: Protease Stability Assay
Objective: To assess the resistance of a PEGylated bioconjugate to degradation by a specific protease.
Materials:
-
PEGylated bioconjugate stock solution
-
Protease stock solution (e.g., trypsin, chymotrypsin) in an appropriate buffer
-
Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% TCA or a specific protease inhibitor)
-
HPLC or LC-MS system
Methodology:
-
Prepare reaction mixture: In a microcentrifuge tube, combine the PEGylated bioconjugate and the reaction buffer.
-
Initiate reaction: Add the protease stock solution to the reaction mixture to start the degradation. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).[1]
-
Incubation: Incubate the reaction at 37°C.
-
Time points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench reaction: Add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Sample analysis: Analyze the quenched samples by RP-HPLC or LC-MS to determine the percentage of the intact bioconjugate remaining.
-
Data analysis: Compare the degradation rate of the PEGylated bioconjugate to that of the non-PEGylated counterpart to evaluate the stabilizing effect of PEGylation.
Visualizations
Caption: Signaling pathway of the Accelerated Blood Clearance (ABC) phenomenon.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The accelerated blood clearance (ABC) phenomenon: clinical challenge and approaches to manage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peg stability [finchtrade.com]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated clearance of ultrasound contrast agents containing polyethylene glycol is associated with the generation of anti-polyethylene glycol antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The accelerated blood clearance phenomenon of PEGylated nanoemulsion upon cross administration with nanoemulsions modified with polyglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Tos-PEG4-CH2CO2H and NHS-ester PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the synthesis of effective bioconjugates. The choice between different reactive groups can significantly influence conjugation efficiency, specificity, and the stability of the final product. This guide provides an objective comparison between two amine-reactive polyethylene glycol (PEG) linkers: Tos-PEG4-CH2CO2H and N-Hydroxysuccinimide (NHS)-ester PEG linkers.
This comparison delves into the fundamental differences in their reaction mechanisms, stability, and practical applications in bioconjugation. We present a summary of their performance characteristics, detailed experimental protocols, and visual representations of the chemical processes to aid in making an informed decision for your specific research needs.
At a Glance: Key Differences
| Feature | This compound | NHS-ester PEG Linker |
| Reactive Group | Tosyl (p-toluenesulfonyl) | N-Hydroxysuccinimide ester |
| Target Functional Group | Primarily primary amines and thiols.[1] | Primarily primary amines (e.g., lysine, N-terminus).[2] |
| Reaction Mechanism | Nucleophilic Substitution (S_N_2).[2] | Nucleophilic Acyl Substitution.[2] |
| Resulting Linkage | Secondary amine (with primary amines), Thioether (with thiols).[2][3] | Stable amide bond.[2] |
| Reaction pH | Alkaline (typically pH 8.0-9.5 for amines).[2] | Neutral to slightly basic (pH 7.0-9.0).[2][4] |
| Reaction Speed | Generally slower (can be hours to overnight).[3][5] | Generally fast (30-60 minutes to a few hours).[3][6] |
| Linker Stability | Generally more stable towards hydrolysis.[3] | Prone to hydrolysis, especially at pH > 8.0.[2][3] |
| Specificity | Less specific than NHS-esters due to reactivity with multiple nucleophiles.[2] | Highly specific for primary amines.[2] |
Chemical Reaction Mechanisms
The distinct reactivity of this compound and NHS-ester PEG linkers stems from their different functional groups.
This compound relies on the tosyl group, an excellent leaving group, for its reactivity. In the presence of a nucleophile, such as a primary amine on a protein, the tosyl group is displaced in a nucleophilic substitution (S_N_2) reaction. This forms a stable secondary amine bond. The carboxylic acid end of the linker can be used for subsequent conjugation steps after activation.
NHS-ester PEG linkers utilize a highly reactive N-hydroxysuccinimide ester. This group readily reacts with primary amines through nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]
Caption: Reaction mechanisms for amine conjugation.
Performance Comparison
While direct, side-by-side quantitative data under identical conditions are limited in published literature, a qualitative and semi-quantitative comparison can be made based on the chemical properties of the linkers.[2][7]
Reactivity and Reaction Conditions
NHS-ester PEG linkers are known for their high reactivity towards primary amines under mild conditions, with optimal reactions occurring at a pH range of 7.0 to 9.0.[2][8] The reaction is typically rapid, often reaching completion within 30-60 minutes at room temperature.[6] However, this high reactivity is coupled with a susceptibility to hydrolysis, which increases at higher pH values and can compete with the desired conjugation reaction, potentially lowering the yield.[2][3]
This compound, on the other hand, generally exhibits slower reaction kinetics with amines, often requiring longer incubation times or more forcing conditions such as elevated pH (8.0-9.5) or temperature to achieve efficient conjugation.[2][3] An advantage of the tosyl group is its greater stability towards hydrolysis compared to NHS-esters, which can be beneficial in certain experimental setups.[3] The versatility of the tosyl group allows it to react with other nucleophiles like thiols, which can be an advantage for specific applications but may lead to lower selectivity in a complex mixture of functional groups.[2]
Stability of the Linker and the Final Conjugate
The stability of the linker itself is a crucial consideration. NHS-esters are moisture-sensitive and should be stored under desiccated conditions.[9] Stock solutions are generally not recommended as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[9] Tosyl groups are generally more robust and exhibit greater stability in aqueous solutions.[3]
Both linkers, upon reaction with primary amines, form highly stable bonds. The amide bond formed from the NHS-ester reaction is considered one of the most stable linkages in bioconjugation.[10] The secondary amine bond resulting from the tosyl-amine reaction is also very stable.[3]
Experimental Protocols
The following are generalized protocols for protein conjugation using this compound and NHS-ester PEG linkers. Optimization of reaction conditions, such as molar ratios, temperature, and incubation time, is recommended for specific biomolecules.
Protocol 1: Amine Conjugation using this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., borate buffer, pH 8.5-9.5)
-
This compound
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into a suitable reaction buffer at a concentration of 1-10 mg/mL.
-
Linker Addition: Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle stirring.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Amine Conjugation using NHS-ester PEG Linker
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
NHS-ester PEG linker
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL. Ensure that any buffers containing primary amines, such as Tris, are removed.[9]
-
Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage.[9]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.
Caption: Comparative experimental workflows.
Conclusion
The choice between this compound and NHS-ester PEG linkers is contingent on the specific requirements of the bioconjugation application.
NHS-ester PEG linkers are the preferred choice for rapid and highly specific conjugation to primary amines on robust biomolecules. Their well-established chemistry and fast reaction times under mild conditions make them a workhorse for many PEGylation applications.[2] However, their sensitivity to hydrolysis necessitates careful handling and reaction control.
This compound offers greater hydrolytic stability and versatility, with the ability to react with both amines and thiols.[2][3] This makes it a valuable tool when greater stability of the reactive group is required or when targeting multiple nucleophiles is desired. The trade-off is generally a slower reaction rate and the potential need for more stringent reaction conditions for amine conjugation, which may not be suitable for sensitive proteins.
Ultimately, a thorough understanding of the chemical properties of each linker, alongside empirical optimization of the reaction conditions for the specific biomolecule of interest, will lead to the successful synthesis of well-defined and functional bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biochempeg.com [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Tos-PEG4-CH2CO2H and Maleimide-PEG Linkers in Bioconjugation
In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and therapeutic index of the final conjugate. Among the myriad of options, polyethylene glycol (PEG) linkers are widely utilized to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective, comparative analysis of two prevalent heterobifunctional PEG linkers: Tos-PEG4-CH2CO2H and Maleimide-PEG, focusing on their chemical reactivity, stability, and applications, supported by experimental data and detailed protocols.
Introduction to the Linkers
This compound is a heterobifunctional linker featuring a tosyl group (an excellent leaving group for nucleophilic substitution) and a carboxylic acid.[1][2][3] This structure allows for versatile conjugation strategies, as the tosyl group can react with nucleophiles like amines and thiols, while the carboxylic acid can be activated to react with primary amines.[1][3] The tetraethylene glycol (PEG4) spacer enhances hydrophilicity and provides flexibility to the conjugated molecule.[1]
Maleimide-PEG linkers are characterized by a maleimide group at one end of the PEG chain.[4][5] This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups (-SH), which are found in the cysteine residues of proteins and peptides.[4][5] The reaction, a Michael addition, forms a stable thioether bond and is a cornerstone of site-specific bioconjugation.[4][]
Data Presentation: Comparative Performance
While direct head-to-head quantitative data under identical experimental conditions is limited in the literature, the following table summarizes the key performance characteristics of each linker based on their known chemical properties and data from various studies.
| Feature | This compound | Maleimide-PEG Linkers |
| Target Functional Group(s) | Primary amines, thiols, hydroxyls[5][7][8] | Thiols (Sulfhydryls)[4][5] |
| Reaction Mechanism | Nucleophilic Substitution (SN2)[7] | Michael Addition[4][] |
| Reaction pH | Amines: > 8.0, Thiols: 7.0 - 8.0[9] | 6.5 - 7.5[][10] |
| Reaction Kinetics | Generally slower than maleimide-thiol reaction[5] | Very fast (minutes to a few hours)[5][11] |
| Specificity | Less specific, can react with multiple nucleophiles[5][7] | Highly specific for thiols at pH 6.5 - 7.5[5] |
| Linkage Stability | High (Sulfonamide or Ether bond)[5][12] | Moderate; thioether bond can be susceptible to retro-Michael addition[4][12][13] |
| Key Advantages | Versatility in targeting different functional groups, stable linkage[5][12] | High specificity for thiols, rapid reaction kinetics[5] |
| Key Disadvantages | Potential for lower selectivity leading to heterogeneous products[7][12] | Linkage instability in thiol-rich environments, potential for maleimide hydrolysis at pH > 7.5[7][12] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Amine Acylation
This protocol involves the activation of the carboxylic acid moiety of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, EDC, and NHS in an anhydrous solvent like DMSO or DMF immediately before use.[14]
-
Activation of this compound:
-
Conjugation Reaction:
-
Immediately add the activated Tos-PEG4-NHS ester solution to the protein solution in Conjugation Buffer. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[9]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.[12]
-
Purification: Remove excess linker and byproducts using a desalting column or dialysis against a suitable buffer.[12]
-
Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE and mass spectrometry to determine the degree of PEGylation.[9]
Protocol 2: Conjugation of Maleimide-PEG to a Thiol-Containing Protein
This protocol describes the direct conjugation of a maleimide-PEG linker to cysteine residues on a protein.
Materials:
-
Maleimide-PEG linker
-
Thiol-containing protein (e.g., an antibody with reduced disulfide bonds)
-
Conjugation Buffer (e.g., PBS, pH 7.0)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation (if necessary): If the protein does not have free thiols, reduce disulfide bonds by incubating with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[15] Remove the excess reducing agent using a desalting column.
-
Reagent Preparation: Prepare a stock solution of the Maleimide-PEG linker in an anhydrous solvent like DMSO or DMF immediately before use.[12]
-
Conjugation Reaction:
-
Quenching the Reaction: Add a small molar excess of the quenching solution to consume any unreacted maleimide groups. Incubate for 30 minutes at room temperature.[12][15]
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents.[16]
-
Characterization: Analyze the final conjugate using methods like SDS-PAGE and mass spectrometry to confirm conjugation.[15]
Mandatory Visualization
Caption: Comparative reaction pathways for Tos-PEG and Maleimide-PEG linkers.
Caption: A generalized experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tos-PEG4-CH2CO2H_1581248-63-6_新研博美 [xinyanbm.com]
- 3. Tos-PEG3-CH2CO2H, 1807537-35-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. broadpharm.com [broadpharm.com]
Tosylate vs. Mesylate Leaving Groups in PEG Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of PEGylated therapeutics, the choice of activating group for polyethylene glycol (PEG) linkers is a critical determinant of reaction efficiency, stability, and overall success of the conjugation strategy. This guide provides an objective comparison of two commonly employed sulfonate esters, tosylate (p-toluenesulfonate) and mesylate (methanesulfonate), as leaving groups in PEG linkers, supported by available experimental data and detailed methodologies.
Executive Summary
Both tosylate and mesylate are excellent leaving groups that effectively activate the terminal hydroxyl groups of PEG, rendering them susceptible to nucleophilic substitution. This activation is a cornerstone of PEGylation chemistry, enabling the covalent attachment of PEG to proteins, peptides, and other therapeutic molecules. While both groups serve a similar function, their inherent chemical and physical properties can influence the outcome of PEGylation reactions.
This guide will delve into a detailed comparison of tosylate and mesylate in the context of PEG linkers, focusing on their leaving group ability, reactivity, stability, and practical handling considerations. While direct head-to-head quantitative comparisons in the specific context of PEG linkers are limited in the literature, this guide consolidates available data and theoretical principles to inform your selection process. One source suggests that PEG mesylate exhibits higher reactivity but lower stability compared to PEG tosylate[1].
Comparison of Physicochemical and Reactive Properties
A summary of the key properties of tosylate and mesylate as leaving groups in PEG linkers is presented below.
| Feature | Tosylate (OTs) | Mesylate (OMs) | Rationale & Supporting Data |
| Leaving Group Ability | Excellent | Excellent | The leaving group ability is related to the stability of the corresponding anion, which is in turn dependent on the pKa of the conjugate acid. p-Toluenesulfonic acid (pKa ~ -2.8) is a slightly stronger acid than methanesulfonic acid (pKa ~ -1.9), suggesting the tosylate anion is a slightly more stable and thus better leaving group. However, other factors can influence reactivity. |
| Reactivity | High | Potentially Higher | Some sources suggest that mesylates can be more reactive than tosylates in certain contexts[1]. This may be attributed to the smaller size of the mesyl group, which can reduce steric hindrance at the reaction center. |
| Stability of Activated PEG | Generally Good | Generally Good, but potentially lower than tosylate | The stability of the activated PEG is crucial for storage and handling. While both are relatively stable, the higher reactivity of mesylates may correlate with a lower shelf life or increased susceptibility to hydrolysis under certain conditions[1]. |
| Physical Properties | Often crystalline solids | Often oils or low-melting solids | Tosylated compounds are frequently crystalline, which can facilitate purification by recrystallization and simplifies handling and weighing. |
| Analytical Monitoring | Aromatic ring allows for easy visualization by UV on TLC plates | Lacks a UV chromophore, making TLC visualization more challenging | The presence of the toluene ring in the tosyl group provides a convenient handle for reaction monitoring using thin-layer chromatography with a UV indicator. |
| Side Reactions | Generally low | Potential for side reactions with certain substrates | In some cases, the activation of alcohols with mesyl chloride in the presence of a base can lead to the formation of a reactive sulfene intermediate, which could potentially lead to side products[2]. |
Experimental Protocols
Detailed methodologies for the activation of polyethylene glycol with tosyl chloride and mesyl chloride are provided below. These protocols serve as a starting point and may require optimization based on the specific PEG derivative and desired final product.
Protocol 1: Synthesis of Tosyl-Activated PEG (PEG-OTs)
This protocol describes a general method for the tosylation of a linear PEG.
Materials:
-
Polyethylene glycol (PEG-OH)
-
Tosyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolve PEG-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (typically 1.5-2.0 equivalents per hydroxyl group).
-
Slowly add a solution of tosyl chloride (typically 1.2-1.5 equivalents per hydroxyl group) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC (visualizing with a UV lamp).
-
Once the reaction is complete, wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.
Protocol 2: Synthesis of Mesyl-Activated PEG (PEG-OMs)
This protocol outlines a general procedure for the mesylation of a linear PEG[3].
Materials:
-
Polyethylene glycol (PEG-OH)
-
Mesyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dry the PEG-OH by azeotropic distillation with toluene or by drying under vacuum at elevated temperature.
-
Dissolve the dried PEG-OH in anhydrous DCM in a flask under an inert atmosphere.
-
Add triethylamine (typically 1.3 equivalents per hydroxyl group) to the solution[3].
-
Cool the mixture to -10 °C in an ice-salt bath[3].
-
Slowly add mesyl chloride (typically 2.1 equivalents per hydroxyl group) to the stirred solution[3].
-
Allow the reaction to warm to room temperature and stir for 12 hours[3].
-
Dilute the reaction mixture with water and extract with DCM[3].
-
Wash the combined organic layers with brine[3].
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator[3].
-
For higher molecular weight PEGs, the product may be obtained as a solid residue. For lower molecular weight PEGs, precipitation in cold diethyl ether may be necessary[3].
Reaction Workflows and Mechanisms
The following diagrams illustrate the key chemical transformations and logical workflows discussed in this guide.
References
A Head-to-Head Comparison of Sulfonate Ester Leaving Groups: Triflate vs. Tosylate vs. Mesylate
In the realm of organic synthesis, the efficiency of nucleophilic substitution and elimination reactions is critically dependent on the nature of the leaving group. Among the most powerful and versatile leaving groups are sulfonate esters, prized for their ability to transform a poorly reactive hydroxyl group into an excellent nucleofuge. This guide provides a detailed, data-driven comparison of three of the most commonly employed sulfonate ester leaving groups: triflate (TfO), tosylate (TsO), and mesylate (MsO). This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal leaving group for their synthetic challenges.
The generally accepted order of leaving group ability among these three is: Triflate > Tosylate > Mesylate.[1] This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions, which is governed by the electron-withdrawing nature of their substituents and the extent of charge delocalization.[1] A good leaving group is a weak base, and these sulfonate ions fit this description as they are the conjugate bases of strong sulfonic acids.[2]
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group can be quantified by examining the acidity of its conjugate acid (pKa) and the relative rates of reactions in which it participates. A lower pKa of the conjugate acid signifies a more stable anion, and consequently, a better leaving group.[1] Similarly, faster reaction rates in processes like S_N2 reactions are indicative of a superior leaving group.[1]
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (S_N2) |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -14[3] | 56,000[1][3] |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 | 0.70[1][3] |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9[3] | 1.00[1][3] |
Key Observations:
-
Triflate is an exceptionally potent leaving group, reacting approximately 56,000 times faster than mesylate in S_N2 reactions.[3] This is attributed to the powerful electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge on the triflate anion.[4]
-
Tosylate and Mesylate are also excellent leaving groups and are widely utilized due to their stability and ease of preparation.[1] The tosylate anion is slightly more stable than the mesylate anion due to the resonance stabilization provided by the phenyl ring.[4] However, in some contexts, mesylates can react slightly faster than tosylates.
-
The significant difference in reactivity highlights the importance of selecting the appropriate leaving group based on the substrate's reactivity and the desired reaction conditions.[1]
Reactivity and Stability
The choice of a sulfonate ester leaving group is a balance between reactivity and stability.
-
Triflates are the most reactive and are often the leaving group of choice for unreactive substrates or when rapid reaction rates are desired.[1][5] However, their high reactivity can also be a drawback, as triflate esters can be unstable and difficult to store and purify.[6] They are also potent alkylating agents and should be handled with care.[5]
-
Tosylates and Mesylates offer a good balance of reactivity and stability, making them workhorses in organic synthesis.[1] They are generally stable compounds that can be easily prepared from the corresponding sulfonyl chlorides.[7]
Logical Relationship of Factors Affecting Leaving Group Ability
The interplay between the substituent's electronic properties, the stability of the resulting anion, and the reaction rate can be visualized as a clear logical progression.
Caption: Logical flow from substituent effects to reaction rate.
Experimental Protocols
A common experimental method to directly compare the efficacy of these leaving groups is through solvolysis reactions, where the solvent acts as the nucleophile.[1] By keeping the substrate and solvent constant and varying only the sulfonate leaving group, a direct comparison of their departure rates can be achieved.[1]
General Protocol for Comparing Solvolysis Rates of Secondary Alkyl Sulfonates
This protocol outlines a general procedure for comparing the solvolysis rates of a secondary alkyl triflate, tosylate, and mesylate.
1. Synthesis of the Alkyl Sulfonates:
-
Starting Material: A secondary alcohol (e.g., 2-octanol).
-
Synthesis of the Tosylate and Mesylate: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a non-nucleophilic base such as pyridine. The reaction is typically carried out in a suitable solvent like dichloromethane at 0 °C to room temperature.
-
Synthesis of the Triflate: The alcohol is reacted with triflic anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base like pyridine.[1] This reaction is often performed at low temperatures (e.g., -78 °C) due to the high reactivity of triflic anhydride.
2. Solvolysis Reaction:
-
A standardized solution of each alkyl sulfonate is prepared in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).
-
The reactions are maintained at a constant temperature in a thermostated bath.[1]
-
The progress of the reaction is monitored over time by periodically withdrawing aliquots from the reaction mixture.[1]
3. Analysis:
-
The concentration of the remaining alkyl sulfonate or the formation of the product can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]
-
The rate constant (k) for each reaction is determined by plotting the natural logarithm of the concentration of the starting material versus time.
-
The relative rates are then calculated by dividing the rate constant of each sulfonate by the rate constant of the mesylate (as the reference).
Experimental Workflow Diagram
The general workflow for these comparative experiments can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Are triflate, tosylate and mesylate the only good leaving groups? | Filo [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. periodicchemistry.com [periodicchemistry.com]
A Comparative Guide to Orthogonal Conjugation Strategies: Protected PEG Linkers vs. Bioorthogonal Click Chemistry
In the landscape of advanced biotherapeutics, the precise and stable conjugation of molecules is paramount. Orthogonal conjugation strategies, which allow for sequential, chemoselective reactions, are essential for constructing complex architectures like antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. This guide provides an objective comparison of two prominent orthogonal conjugation methodologies: the use of traditionally protected PEG linkers and the more recent bioorthogonal "click chemistry" approaches. This comparison is supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in selecting the optimal strategy for their needs.
Core Concepts: An Overview of the Strategies
Protected PEG Linker Strategy: This classical approach relies on heterobifunctional PEG linkers where one functional group is temporarily "protected" to prevent it from reacting prematurely. A common example involves a PEG linker with an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a protected functional group, such as a Boc-protected aminooxy group, at the other.[1] The conjugation occurs in a stepwise manner: first, the NHS ester reacts with a primary amine on the biomolecule. Following this, the protecting group (e.g., Boc) is removed under specific conditions (typically acidic) to reveal the second reactive group (e.g., an aminooxy group), which can then be conjugated to a molecule containing a compatible functional group (e.g., an aldehyde or ketone) to form a stable oxime bond.[2]
Bioorthogonal Click Chemistry: This modern approach utilizes reactions that are highly efficient, selective, and occur under biological conditions without interfering with native biochemical processes.[3][4] Key examples include the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[5][6] In this strategy, a biomolecule and a payload are functionalized with bioorthogonal handles (e.g., an azide and a cyclooctyne like DBCO for SPAAC, or a tetrazine and a strained alkene like TCO for IEDDA). When mixed, these groups "click" together to form a highly stable covalent bond (a triazole in SPAAC or a dihydropyridazine in IEDDA).[5][6]
Quantitative Comparison of Key Performance Parameters
The choice between these strategies often depends on the specific requirements of the application, including the desired reaction speed, stability of the final conjugate, and the complexity of the biomolecules involved.
| Feature | Protected PEG Linker (e.g., Aminooxy-PEG-NHS) | Bioorthogonal Click Chemistry (SPAAC & IEDDA) | Key Considerations |
| Reaction Kinetics | NHS Ester Reaction: Relatively fast (minutes to a few hours).[6] Oxime Ligation: Slower, often requiring hours to overnight for high yields. Can be accelerated with catalysts like aniline.[2] | SPAAC (e.g., DBCO-Azide): Generally faster than oxime ligation, with second-order rate constants of ~0.6 - 1.0 M⁻¹s⁻¹.[7] IEDDA (e.g., TCO-Tetrazine): Exceptionally fast, with second-order rate constants often exceeding 800 M⁻¹s⁻¹, enabling rapid conjugation even at low concentrations.[5][7] | For applications requiring very rapid conjugation, such as in vivo labeling, IEDDA is the superior choice.[5] |
| Reaction Yield | Generally high but can be variable. The multi-step nature (conjugation and deprotection) can lead to product loss at each stage. | Typically very high and often quantitative, leading to well-defined products with controlled stoichiometry.[3][6] | Click chemistry's single-step, high-yield nature simplifies purification and often results in a more homogeneous product.[6] |
| Specificity & Stoichiometry | NHS esters can react with multiple primary amines (e.g., lysine residues), potentially leading to a heterogeneous mixture of conjugates. The second step (oxime ligation) is highly specific for aldehydes/ketones.[6] | Highly specific and bioorthogonal. The reactive handles (e.g., azides, alkynes, tetrazines) do not cross-react with native functional groups in biomolecules, ensuring precise, site-specific conjugation.[3] | For achieving a uniform drug-to-antibody ratio (DAR) in ADCs, bioorthogonal methods are generally preferred. |
| Stability of Linkage | Amide Bond (from NHS ester): Highly stable.[8] Oxime Bond: Highly stable across a broad pH range and significantly more stable than hydrazone linkages.[8] | Triazole Bond (from SPAAC): Exceptionally stable and resistant to hydrolysis, enzymatic degradation, and redox conditions.[9][10] Dihydropyridazine (from IEDDA): Also forms a very stable linkage. | The triazole linkage formed via click chemistry is considered one of the most stable bonds in bioconjugation, making it ideal for applications requiring long-term in vivo stability.[9][10] |
| Biocompatibility | The reagents and reaction conditions (e.g., acidic deprotection) can sometimes be harsh on sensitive biomolecules. | SPAAC & IEDDA: Generally performed under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) without the need for cytotoxic catalysts, making them highly biocompatible.[11] | The biocompatibility of copper-free click chemistry makes it well-suited for live-cell labeling and in vivo applications.[11] |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the protected PEG linker strategy and a common bioorthogonal approach (SPAAC).
Caption: Workflow for orthogonal conjugation using a protected PEG linker.
Caption: Workflow for bioorthogonal conjugation using SPAAC click chemistry.
Detailed Experimental Protocols
Protocol 1: Orthogonal Conjugation via Protected Aminooxy-PEG Linker
This protocol describes a three-stage process for conjugating a payload to a protein using a Boc-protected aminooxy-PEG-NHS ester linker.
Stage 1: NHS Ester Conjugation to Protein
-
Protein Preparation: Dissolve the protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the Boc-Aminooxy-PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation: Add a 10- to 50-fold molar excess of the dissolved Boc-Aminooxy-PEG-NHS ester to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
Quenching (Optional): Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
Stage 2: Boc Deprotection
-
Preparation: Lyophilize the purified conjugate from Stage 1. Dissolve the conjugate in anhydrous dichloromethane (DCM).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v). Stir the reaction at room temperature for 30 minutes to 2 hours.[12]
-
Monitoring: Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).
-
Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen and lyophilize the product.
Stage 3: Oxime Ligation with Aldehyde/Ketone-Payload
-
Reactant Preparation: Dissolve the deprotected aminooxy-PEG-protein from Stage 2 in a suitable buffer (e.g., PBS, pH 6.7). Dissolve the aldehyde or ketone-containing payload in a compatible solvent.
-
Conjugation: Add a 10-50 fold molar excess of the payload to the protein solution. For faster kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[2]
-
Incubation: Incubate the reaction for 2-12 hours at room temperature.
-
Purification: Purify the final bioconjugate using SEC or another appropriate chromatography method to remove excess payload and catalyst.
Protocol 2: Bioorthogonal Conjugation via SPAAC (DBCO-Azide)
This protocol describes the conjugation of an azide-modified payload to a protein using a DBCO-PEG-NHS ester.
Stage 1: Protein Functionalization with DBCO
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Conjugation: Add a 10- to 30-fold molar excess of the DBCO-PEG-NHS ester to the protein solution. Incubate for 1-4 hours at room temperature.[13]
-
Purification: Remove unreacted linker using SEC or dialysis.
Stage 2: Copper-Free Click Reaction
-
Reaction Setup: Mix the purified DBCO-functionalized protein with a 1.5 to 4-fold molar excess of the azide-functionalized payload in a reaction buffer (e.g., PBS, pH 7.4).[13]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at ~309 nm.[13]
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, HIC, or IEX) to remove any unreacted payload and unconjugated protein.
-
Characterization: Analyze the final conjugate by SDS-PAGE (to observe a molecular weight shift) and mass spectrometry to confirm successful conjugation and determine the final DAR.
Conclusion
Both protected PEG linkers and bioorthogonal click chemistry offer powerful and distinct advantages for orthogonal conjugation. The traditional protected linker strategy is well-established and effective, though it involves multiple steps that can impact overall yield and may require conditions that are not suitable for all biomolecules.
In contrast, bioorthogonal methods like SPAAC and IEDDA provide a more streamlined, highly efficient, and biocompatible alternative. The exceptional stability of the resulting triazole linkage from SPAAC and the unparalleled reaction speed of IEDDA make these "click" chemistries a superior choice for many modern bioconjugation applications, particularly for the development of homogeneous, next-generation therapeutics and in vivo diagnostics. The selection of the optimal strategy should be guided by a careful consideration of the specific biomolecules involved, the required stability of the final product, and the desired reaction kinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of Crosslinkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. The choice of linker technology dictates the ADC's stability in circulation, the mechanism and rate of payload release, and ultimately, its therapeutic index. This guide provides an objective comparison of the performance of different crosslinkers used in ADCs, supported by experimental data and detailed methodologies.
Introduction to ADC Linkers: A Tale of Two Strategies
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable . The fundamental difference lies in their payload release mechanism.[1]
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1] This "molecular switch" allows for the release of the payload in its free, unmodified form.[1] Mechanisms for cleavage include sensitivity to proteases, changes in pH, and the presence of reducing agents like glutathione. A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells.[2][3]
Non-Cleavable Linkers: These form a highly stable bond that is resistant to enzymatic or chemical cleavage.[1] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[1] This generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[2]
The ideal linker should be highly stable in systemic circulation to prevent premature drug release and efficiently release the active payload within the target cancer cells.[4]
Comparative Performance of ADC Linkers
The following tables summarize quantitative data from various studies to provide a comparative overview of ADC linker performance.
Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines, with lower values indicating higher potency.[2] Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[2]
| Linker Type | Payload | Target Cell Line | IC₅₀ (pM) | Reference |
| Val-Cit (Cleavable) | MMAE | HER2+ | 14.3 | [4] |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | [4] |
| Non-cleavable (SMCC) | DM1 (Kadcyla®) | HER2+ | 33 | [4] |
Table 2: In Vitro and In Vivo Stability of Different Linkers
Linker stability is crucial to prevent premature payload release and associated off-target toxicity.[2] This table presents the half-life (t₁/₂) of ADCs with different linkers in plasma.
| Linker Type | Matrix | Model | Stability/Half-life (t₁/₂) | Reference |
| Hydrazine (Acid-cleavable) | Human Plasma | In Vitro | 2 days | [4] |
| Carbonate (Acid-cleavable) | Not Specified | In Vitro | 36 hours | [4] |
| Silyl ether (Acid-cleavable) | Human Plasma | In Vitro | > 7 days | [4] |
| OHPAS (Aryl Sulfate) | Mouse/Human Plasma | In Vitro/In Vivo | Stable | [5] |
| VC-PABC (Val-Cit) | Mouse Plasma | In Vitro/In Vivo | Relatively unstable due to Ces1c | [5] |
| SMCC (Non-cleavable) | Mice Plasma | In Vivo | 38% degradation after 120h | [4] |
Table 3: Pharmacokinetic (PK) Parameters of ADCs
Pharmacokinetic parameters help to understand the absorption, distribution, metabolism, and excretion of ADCs.[2]
| ADC | Linker Type | Payload | Half-Life (t₁/₂) in hours | Clearance (mL/day/kg) | Reference |
| Brentuximab vedotin | Val-Cit (Cleavable) | MMAE | 14.7 | 4.1 | [2] |
| Ado-trastuzumab emtansine (T-DM1) | SMCC (Non-cleavable) | DM1 | 11.4 | 3.9 | [2] |
| SAR3419 | SPDB (Cleavable) | DM4 | 10.3 | 6.5 | [2] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for ADCs with different linker types.
Mechanism of action for an ADC with a cleavable linker.
Mechanism of action for an ADC with a non-cleavable linker.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of ADCs with different crosslinkers.
Protocol 1: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in a cancer cell line.[2]
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in cell culture medium. Add the treatments to the cells.[2]
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a suitable curve-fitting model.
Workflow for an in vitro ADC cytotoxicity assay.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a specific concentration in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to separate the ADC from plasma proteins. This can be achieved through methods like affinity capture using protein A/G beads or size-exclusion chromatography.
-
Analysis: Analyze the amount of intact ADC and/or released payload at each time point using techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the drug-to-antibody ratio (DAR) and identify cleavage products.[5]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the concentration of total antibody and antibody-conjugated payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t₁/₂) of the ADC in plasma.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.[2]
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.[2]
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[2]
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).[2]
-
Dosing: Administer the treatments intravenously (or via another appropriate route) according to the planned dosing schedule.[2]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.
Workflow for an in vivo xenograft efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Tos-PEG4-CH2CO2H in In-Vivo vs. In-Vitro Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker's performance, both in controlled laboratory settings (in-vitro) and within a living organism (in-vivo), directly influences the therapeutic's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of Tos-PEG4-CH2CO2H with other common linkers, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker featuring a tosyl group and a terminal carboxylic acid, separated by a four-unit polyethylene glycol (PEG) spacer.[1] The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amines and thiols, while the carboxylic acid can be activated to form a stable amide bond with primary amines.[1][2] The PEG4 spacer enhances solubility and is intended to reduce the immunogenicity of the resulting bioconjugate.[1][3]
While the chemical properties of this compound are well-understood, direct quantitative comparative in-vivo and in-vitro performance data for conjugates synthesized with this specific linker is limited in publicly available literature.[3] Therefore, this guide will provide a comparison based on the known stability of the chemical bonds it forms, alongside data from well-characterized alternative linkers.
Quantitative Data Summary: A Comparative Overview
The stability of a bioconjugate is largely dictated by the covalent bond formed between the linker and the biomolecule.[1] The following tables summarize the stability characteristics of linkages formed by this compound and common alternatives.
Table 1: In-Vitro Stability of Common Linker Chemistries
| Linker Chemistry | Reactive Groups | Bond Formed | Typical In-Vitro Stability (Plasma/Buffer) | Key Considerations |
| This compound | Tosyl + Carboxylic Acid | Sulfonamide or Thioether | High (predicted for Sulfonamide) | The sulfonamide bond is generally stable to hydrolysis.[2] The tosyl group's high reactivity allows for efficient conjugation.[3] |
| NHS-ester-PEG4-Acid | NHS-ester + Carboxylic Acid | Amide | High | The amide bond is one of the most stable covalent bonds under physiological conditions.[2] |
| Maleimide-PEG4-Acid | Maleimide + Carboxylic Acid | Thioether | Moderate | Susceptible to retro-Michael addition, leading to potential deconjugation in the presence of thiols like albumin or glutathione.[2] |
| Azido-PEG4-Acid (Click Chemistry) | Azide + Carboxylic Acid | 1,2,3-Triazole | High | The triazole ring is exceptionally stable to hydrolysis, oxidation, and reduction.[2] |
Note: The stability data is a general representation compiled from various studies and can vary based on the specific conjugate and experimental conditions.[1]
Table 2: In-Vivo Performance Characteristics of Different Linker Chemistries (Qualitative)
| Linker Chemistry | General In-Vivo Performance Characteristics |
| This compound (predicted) | The stability would depend on the nucleophile. A sulfonamide linkage is expected to be highly stable, leading to a non-cleavable conjugate. A thioether linkage would be less stable. The tosyl group itself is a very good leaving group, which could lead to non-specific reactions in-vivo.[4][5] |
| NHS-ester (Amide linkage) | Generally offers superior plasma stability, which can lead to a better safety profile for non-cleavable ADCs.[2] |
| Maleimide (Thioether linkage) | Can be unstable in plasma due to disulfide exchange, potentially leading to premature drug release and off-target toxicity.[1][6] |
| Dipeptide (e.g., Val-Cit) | Cleavable by lysosomal proteases, showing potent anti-tumor activity. The choice of dipeptide affects stability and efficacy.[2] |
| Glucuronide | Cleavable by β-glucuronidase, an enzyme often present in the tumor microenvironment, and demonstrates high plasma stability.[2] |
Experimental Protocols
Reproducible and standardized protocols are essential for generating reliable data to compare linker stability.
In-Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in plasma by measuring the release of the payload or the degradation of the conjugate over time.[7][8]
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma[1]
-
Phosphate-buffered saline (PBS), pH 7.4[1]
-
Quenching solution (e.g., acetonitrile with formic acid)
-
LC-MS or HPLC system[1]
Procedure:
-
Incubate the bioconjugate in plasma at a known concentration (e.g., 100 µg/mL) at 37°C.[1][8]
-
Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).[1][8]
-
At each time point, stop the reaction by adding a quenching solution.[8]
-
Process the samples to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS or HPLC to quantify the amount of intact bioconjugate and/or released payload.[1]
-
Plot the percentage of intact conjugate as a function of time to determine the stability profile.[8]
In-Vivo Pharmacokinetic and Biodistribution Study
Objective: To evaluate the pharmacokinetic profile (half-life, clearance) and biodistribution of a bioconjugate in an animal model.[7][9]
Materials:
-
Bioconjugate of interest
-
Suitable animal model (e.g., mice or rats)[9]
-
Dosing and blood collection supplies[9]
Procedure:
-
Administer a single dose of the bioconjugate to the animal model, typically via intravenous injection.[7][9]
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours), collect blood samples.[7][9]
-
Process the blood samples to obtain plasma.[9]
-
Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method like ELISA or LC-MS/MS.[9][10]
-
For biodistribution, collect major organs at the end of the study, homogenize them, and quantify the amount of conjugate in each tissue.
-
Analyze the concentration-time data to determine pharmacokinetic parameters.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for in-vitro and in-vivo stability studies.
Caption: Logical relationship of an ADC's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Tosylate | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Plasma Proteome: A Comparative Analysis of Linker Stability in Antibody-Drug Conjugates
A critical determinant in the therapeutic success of antibody-drug conjugates (ADCs) lies in the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. Premature cleavage of this linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may hinder efficient payload release at the tumor site. This guide provides an objective comparison of the plasma stability of various ADC linkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in the rational design and selection of optimal linker strategies.
The ideal ADC linker must strike a delicate balance: remaining intact in the bloodstream to prevent premature drug release, yet allowing for efficient payload liberation upon internalization into the target cancer cell.[1] Linkers are broadly categorized into two main types—cleavable and non-cleavable—each with distinct stability profiles and mechanisms of action.[1] The choice of linker chemistry is a pivotal decision in ADC design, as it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[2][3]
Comparative Plasma Stability of ADC Linkers
The stability of an ADC in plasma is influenced by several factors, including the linker's chemical structure, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[2] Non-cleavable linkers generally exhibit higher plasma stability compared to their cleavable counterparts.[3] Cleavable linkers, however, are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, acidic pH, or a reducing environment.[1]
| Linker Type | Cleavage Mechanism | Plasma Stability Profile | Key Considerations |
| Non-Cleavable | |||
| Thioether (e.g., SMCC) | Proteolytic degradation of the antibody backbone | High. Relies on lysosomal degradation of the antibody for payload release.[3] | Generally considered the most stable linker type in plasma.[3] |
| Cleavable | |||
| Valine-Citrulline (Val-Cit) | Cathepsin B cleavage | High in human plasma, but can be unstable in mouse plasma due to carboxylesterase 1c (Ces1c) activity.[4] | Widely used dipeptide linker with a well-established cleavage mechanism.[5] |
| Valine-Alanine (Val-Ala) | Cathepsin B cleavage | Higher stability in mouse plasma compared to Val-Cit.[3] | Offers a more stable alternative for preclinical studies in mice.[3] |
| Glutamic acid-Valine-Citrulline (EVCit) | Cathepsin B cleavage | High. No significant degradation observed in human and mouse plasma over extended periods.[3] | Demonstrates very high stability across species.[3] |
| Hydrazone | pH-sensitive (acid hydrolysis) | Variable. Can be unstable at physiological pH, leading to premature drug release.[2] | Early generation linker technology; stability is highly dependent on the specific chemical structure.[2] |
| Disulfide | Reduction-sensitive | Variable. Susceptible to exchange with serum proteins like albumin.[2] | Steric hindrance near the disulfide bond can improve stability.[2] |
| Sulfatase-cleavable | Sulfatase enzyme cleavage | High. Stable for over 7 days in plasma.[3] | Relies on the presence of sulfatase enzymes for payload release.[3] |
Experimental Protocols for Assessing Linker Stability
Accurate assessment of ADC linker stability is crucial for preclinical development. The following are detailed protocols for key in vitro plasma stability assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from various species (e.g., human, mouse, rat) to predict its behavior in circulation.[1]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Control plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS, ELISA)
Procedure:
-
Preparation: Prepare ADC stock solutions in an appropriate buffer.
-
Incubation: Spike the ADC into the control plasma at a predetermined concentration. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[2][6]
-
Sample Processing: At each time point, stop the reaction by placing the sample on ice. The method of processing will depend on the analytical technique. For LC-MS analysis of the drug-to-antibody ratio (DAR), immuno-affinity capture is often used to isolate the ADC from plasma proteins.[7] For quantification of released payload, a protein precipitation or solid-phase extraction may be performed.
-
Analysis: Analyze the samples using a validated analytical method.
Data Interpretation: The stability of the ADC is typically expressed as the percentage of intact ADC remaining or the average DAR over the incubation period.[6] The half-life (t1/2) of the ADC in plasma can also be calculated to quantify its stability.[2] A stable ADC will show minimal payload release and a small change in DAR over time.[6]
Visualizing Experimental Workflows and Linker Degradation Pathways
Diagrams illustrating key processes can aid in understanding the complex dynamics of linker stability.
Caption: Workflow for in vitro plasma stability assessment of ADCs.
Caption: Potential degradation pathways for ADC linkers in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to Bioorthogonal Chemistry: Alternatives to Traditional Conjugation Methods
In the realm of bioconjugation, precision and biocompatibility are paramount. While traditional methods involving reactive functional groups like tosylates have their applications, the advent of bioorthogonal chemistry has revolutionized the site-specific modification of biomolecules in their native environments. Bioorthogonal reactions proceed with high efficiency and selectivity within complex biological systems, without interfering with or being influenced by endogenous biochemical processes.
This guide provides a comparative overview of the most prominent bioorthogonal reactions, offering a direct comparison to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs. We will delve into the mechanisms, kinetics, and practical applications of these powerful chemical tools, supported by experimental data and protocols.
Key Bioorthogonal Reactions: A Head-to-Head Comparison
The four main classes of bioorthogonal reactions that have gained widespread use are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-electron-demand Diels-Alder (IEDDA) reaction, and the Staudinger Ligation. Each offers a unique set of advantages and disadvantages in terms of reaction speed, biocompatibility, and the nature of the chemical handles required.
Quantitative Comparison of Performance
The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂), which reflects how quickly the reaction proceeds at given concentrations of the reactants. The stability of the resulting conjugate and the biocompatibility of the reagents are also critical factors.
| Reaction | Typical k₂ (M⁻¹s⁻¹) | Resulting Linkage | Key Advantages | Key Disadvantages |
| CuAAC | 10² - 10³ | Triazole | High reaction rate, high yield | Requires copper catalyst, which can be toxic to cells |
| SPAAC | 10⁻³ - 1 | Triazole | No catalyst required, highly biocompatible | Slower kinetics than CuAAC, strained alkynes can be unstable |
| IEDDA | 10³ - 10⁶ | Dihydropyridazine | Extremely fast kinetics, no catalyst needed | Tetrazines can react with some biological nucleophiles |
| Staudinger Ligation | ~10⁻³ | Amide | Highly biocompatible, no catalyst | Slow kinetics, phosphine reagents can be air-sensitive |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these reactions is crucial for their successful implementation. Below are simplified diagrams illustrating the core chemical transformations.
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Caption: Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
General Experimental Workflow
A typical bioorthogonal labeling experiment follows a two-step process. First, a biomolecule of interest is metabolically, genetically, or enzymatically tagged with a bioorthogonal handle (e.g., an azide or a strained alkyne). Second, a probe molecule carrying the complementary reactive group is introduced, leading to a specific covalent linkage.
Caption: Generalized workflow for a bioorthogonal labeling experiment.
Experimental Protocols
The following are representative protocols for performing bioorthogonal conjugations. Note that concentrations, incubation times, and purification methods may need to be optimized for specific applications.
Protocol 1: CuAAC-mediated Labeling of a Protein in vitro
-
Protein Preparation: Dissolve the azide-modified protein in a phosphate-buffered saline (PBS) solution to a final concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-probe in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with the alkyne-probe to a final concentration of 10-100 µM.
-
Add the CuSO₄ and ligand solutions to a final concentration of 1 mM each.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Confirm the conjugation by SDS-PAGE, mass spectrometry, or fluorescence imaging (if a fluorescent probe was used).
Protocol 2: SPAAC-mediated Cell Surface Labeling
-
Metabolic Labeling: Culture cells in a medium supplemented with an azide-modified sugar (e.g., Ac₄ManNAz) for 24-48 hours to incorporate azides into cell surface glycans.
-
Cell Preparation:
-
Harvest the cells and wash them three times with cold PBS to remove unincorporated azido sugars.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) at a density of 1-10 x 10⁶ cells/mL.
-
-
Labeling Reaction:
-
Add the strained alkyne-probe (e.g., a cyclooctyne-fluorophore conjugate) to the cell suspension to a final concentration of 10-100 µM.
-
-
Incubation: Incubate the cells at 37°C for 30-90 minutes. For live-cell imaging, this can be done directly on a microscope stage.
-
Washing: Wash the cells three times with cold PBS to remove the unreacted probe.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Protocol 3: IEDDA-mediated Labeling in Live Cells
-
Genetic or Enzymatic Tagging: Introduce a trans-cyclooctene (TCO)-containing unnatural amino acid into a protein of interest via genetic code expansion or use an enzyme to attach a TCO-tag.
-
Cell Culture: Culture the cells expressing the TCO-tagged protein.
-
Labeling Reaction:
-
Prepare a stock solution of a tetrazine-functionalized probe (e.g., a tetrazine-drug conjugate) in DMSO.
-
Add the tetrazine probe directly to the cell culture medium to a final concentration of 1-25 µM.
-
-
Incubation: Incubate the cells for 5-60 minutes at 37°C. The extremely fast kinetics of IEDDA often allows for very short incubation times.
-
Washing (Optional): Depending on the probe and application, a washing step to remove the unreacted probe may be necessary.
-
Analysis: Analyze the effect of the conjugated probe (e.g., drug-induced phenotype) or visualize the labeled protein if a fluorescent probe was used.
Conclusion
The choice of a bioorthogonal reaction is a critical decision in the design of bioconjugation experiments. While CuAAC offers rapid kinetics, its cytotoxicity can be a concern for live-cell applications. SPAAC provides excellent biocompatibility but at the cost of slower reaction rates. For applications demanding the utmost speed, IEDDA is often the superior choice, though the stability of the reagents should be considered. The Staudinger ligation, while historically significant, has largely been superseded by these faster and more efficient reactions for many applications.
By carefully considering the trade-offs between reaction kinetics, biocompatibility, and the stability of the reagents and linkage, researchers can select the most appropriate bioorthogonal tool to precisely and efficiently label and manipulate biomolecules in a wide range of biological contexts. This guide serves as a starting point for navigating these choices, and further optimization will always be necessary to achieve the best results for each unique biological system.
Safety Operating Guide
Proper Disposal of Tos-PEG4-CH2CO2H: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential, step-by-step procedures for the proper disposal of Tos-PEG4-CH2CO2H, a tosylated polyethylene glycol derivative. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While many polyethylene glycol (PEG) compounds exhibit low toxicity, the presence of the tosyl group and available data on similar compounds necessitate careful handling.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if aerosolization is possible, use a suitable respirator.
Hazard Profile and Quantitative Data
Based on available safety data for closely related compounds, this compound should be handled as a hazardous substance. The following table summarizes the relevant hazard classifications.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | BLD Pharm Safety Information[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | BLD Pharm Safety Information[1] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | BLD Pharm Safety Information[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | - |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life | DC Chemicals SDS for PEG4-Tos[2] |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects | DC Chemicals SDS for PEG4-Tos[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its associated waste is through a designated hazardous chemical waste stream.
Experimental Protocol: Waste Segregation and Storage
Objective: To safely collect and store this compound waste prior to disposal.
Methodology:
-
Waste Identification: Characterize the waste. If this compound has been mixed with other substances, the entire mixture should be treated according to the most hazardous component.
-
Containerization:
-
Collect all waste containing this compound, including contaminated items like pipette tips, gloves, and absorbent pads, in a designated, chemically compatible container with a secure lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Experimental Protocol: Arranging for Final Disposal
Objective: To transfer the waste to a licensed disposal facility.
Methodology:
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide Documentation: Accurately describe the waste, including its chemical composition and quantity.
-
Follow Instructions: Adhere to all instructions provided by the EHS department or the disposal contractor regarding final packaging and transportation. Per GHS precautionary statements, dispose of contents and container to an approved waste disposal plant[1][2].
Spill Management
In the event of a spill, follow these immediate actions:
-
Evacuate and Ventilate: Clear the immediate area of the spill and ensure it is well-ventilated.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain and soak up liquid spills.
-
Collection: Carefully collect the absorbed material and place it in your designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Tos-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Tos-PEG4-CH2CO2H. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach to handling is recommended based on the known properties of its functional groups: a tosylate, a polyethylene glycol (PEG) linker, and a carboxylic acid. One available SDS for a similar compound, "PEG4-Tos," indicates that it is harmful if swallowed and very toxic to aquatic life.[1] Therefore, appropriate precautions must be taken to avoid ingestion, skin contact, and environmental release.
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Powder | Safety glasses with side shields or chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | N95 or higher-rated dust mask or work in a certified chemical fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a well-ventilated area or a chemical fume hood |
| Performing Reactions | Chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a certified chemical fume hood |
| Handling Waste | Chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | As needed, based on the form of the waste |
Experimental Protocols: Safe Handling Procedures
2.1. Engineering Controls
-
When handling the powdered form of this compound, it is highly recommended to work within a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that a safety shower and eyewash station are readily accessible in the laboratory.
2.2. Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is critical to prevent contamination.
Caption: Sequential process for donning and doffing Personal Protective Equipment (PPE).
2.3. Weighing and Solution Preparation
-
Before handling, ensure all necessary PPE is correctly worn.
-
When weighing the solid material, use a spatula and perform the task in a fume hood or on a bench with a draft shield to prevent the powder from becoming airborne.
-
To minimize dust, consider preparing a stock solution. This compound is a hydrophilic PEG linker, which increases its solubility in aqueous media.
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Cap containers securely after use.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
3.1. Waste Categorization
-
Solid Waste: Unused or expired this compound, and any grossly contaminated items (e.g., weigh boats, paper towels from a spill).
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware.
-
Contaminated PPE: Used gloves, disposable lab coats, and dust masks.
3.2. Disposal Procedures
Caption: Waste stream and disposal actions for this compound.
-
Solid and Liquid Waste:
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
The label should include the chemical name ("this compound") and any known hazard warnings.
-
Crucially, do not dispose of this chemical down the drain , as it is considered very toxic to aquatic life.[1]
-
Follow your institution's specific guidelines for hazardous chemical waste disposal.
-
-
Contaminated PPE:
-
Place all used PPE in a designated hazardous waste bag or container.
-
Never reuse disposable gloves or other single-use protective equipment.
-
By implementing these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any uncertainty.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
